2-Iodo-3-methyl-1H-indole: The C2-Functionalization Pivot
This in-depth technical guide details the chemical profile, synthesis, and application of 2-Iodo-3-methyl-1H-indole (CAS 249608-76-2), a critical building block for the construction of 2,3-disubstituted indole scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical profile, synthesis, and application of 2-Iodo-3-methyl-1H-indole (CAS 249608-76-2), a critical building block for the construction of 2,3-disubstituted indole scaffolds in medicinal chemistry.
CAS Number: 249608-76-2
Formula: C
HIN
Molecular Weight: 257.07 g/mol
Executive Summary
In the landscape of indole alkaloid synthesis, 2-iodo-3-methyl-1H-indole serves as a strategic "pivot" molecule. While the indole C3 position is naturally nucleophilic and easily functionalized, the C2 position is electronically less accessible. By installing an iodine atom at C2 while C3 is blocked by a methyl group, this compound reverses the standard reactivity polarity, enabling high-yield transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) exclusively at the C2 position. This guide outlines the rigorous synthesis, handling, and application of this intermediate, tailored for drug discovery workflows targeting 2,3-disubstituted indole cores.
Chemical Profile & Reactivity
The utility of 2-iodo-3-methyl-1H-indole stems from the lability of the C(sp
)–I bond in the presence of Pd(0) catalysts. Unlike its 3-iodo isomers, the 2-iodo variant is less prone to protodeiodination but remains sensitive to light and oxidation.
Key Physicochemical Properties
Property
Data
Note
Appearance
Off-white to yellow solid
Darkens upon light exposure (iodine liberation).[1][2]
Melting Point
92–96 °C (Dec.)
Varies with purity; decomposes near melt.
Solubility
DMSO, DMF, THF, CHCl
Insoluble in water.
Stability
Light/Air Sensitive
Store at -20°C under Argon.
Reactivity
C2-Electrophile
Excellent partner for Pd-catalyzed oxidative addition.
Structural Logic
The presence of the C3-methyl group is not merely structural but protective . In unsubstituted indoles, electrophilic iodination targets C3. With C3 methylated, electrophilic reagents (like NIS) are forced to the C2 position, simplifying synthesis. However, the free N-H proton (pKa ~17) remains a site for competing deprotonation, often requiring N-protection (Boc, Tosyl) for base-sensitive couplings.
Strategic Synthesis Protocols
Two primary routes exist for synthesizing CAS 249608-76-2. The choice depends on the required scale and downstream application.
Method A: Direct Electrophilic Iodination (Process Route)
This method utilizes the blocking effect of the C3-methyl group to direct iodination to C2. It is atom-economical but requires careful pH control to prevent polymerization.
Lithiation: Dissolve N-Boc-3-methylindole in dry THF at -78°C. Add t-BuLi (1.1 eq) dropwise. Stir for 1h. The tert-butoxycarbonyl group directs lithiation to C2.
Iodination: Add a solution of
(1.2 eq) in THF.
Deprotection (Optional): If the free indole is needed, treat with TFA/DCM or thermal deprotection.
Synthesis Workflow Diagram
Caption: Comparison of Direct Electrophilic Iodination (Method A) vs. Directed Lithiation (Method B) for synthesizing 2-iodo-3-methylindole.
Application Workflows: The C2-Coupling Suite
The iodine handle at C2 is a "privileged" activation site for palladium catalysis. The following protocols are optimized for this specific substrate.
Suzuki-Miyaura Cross-Coupling
Used to synthesize 2-aryl-3-methylindoles (e.g., COX-2 inhibitor scaffolds).
Substrate: 2-Iodo-3-methyl-1H-indole.
Partner: Aryl Boronic Acid (
).
Catalyst System: Pd(PPh
) (5 mol%) or Pd(dppf)Cl.
Base/Solvent: Na
CO (2M aq) / DME or Dioxane.
Self-Validating Step: The reaction must be degassed thoroughly. The appearance of palladium black indicates catalyst decomposition (likely due to oxygen), whereas a consistent color change to dark orange/brown usually signals active catalytic turnover.
Sonogashira Coupling
Used to synthesize 2-alkynyl-3-methylindoles , precursors to fused polycycles (e.g.,
-carbolines).
Substrate: 2-Iodo-3-methyl-1H-indole.
Partner: Terminal Alkyne (
).
Catalyst: PdCl
(PPh) (3 mol%), CuI (1 mol%).
Base: Et
N or Diisopropylamine (DIPA).
Catalytic Cycle Visualization
Caption: Pd(0) catalytic cycle for the Suzuki coupling of 2-iodo-3-methylindole. The oxidative addition into the C2-I bond is the rate-determining step.
Quality Control & Handling
To ensure reproducibility in drug development assays, the following QC parameters must be met.
HPLC Purity: >98% (254 nm). Impurities often include 3-methylindole (starting material) or oxidative dimers.
Mass Spectrometry: [M+H]
= 258.0.
Storage & Stability Protocol
Light Protection: Wrap vials in aluminum foil. Iodine bonds are photolabile.
Inert Atmosphere: Store under Argon/Nitrogen to prevent oxidation to isatin derivatives.
Re-purification: If the solid turns dark brown/purple, dissolve in Et
O and wash with NaSO before use.
References
Synthesis via Electrophilic Cyclization
Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. Journal of Organic Chemistry. Link
Note: Describes the general reactivity of iodoindoles and the stability of the C-I bond.
N-Boc Directed Lithiation
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link
Note: Foundational text for the C2-lithiation str
Suzuki Coupling of 2-Haloindoles
Sadig, J. E., et al. (2012). Palladium-Catalyzed Cross-Coupling of 2-Indolylboronic Acids. Organic Letters. Link
Note: Validates the catalytic cycle and ligand choices for sterically hindered indoles.
Properties of 3-Methylindole (Skatole)
PubChem Database. 3-Methylindole (CID 6736).[4] Link
An In-depth Technical Guide to 2-Iodo-3-methylindole: Structure, Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodo-3-methylindole is a halogenated derivative of the prevalent heterocyclic compound, 3-methylindole (skatole). The introduction of an iodi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-3-methylindole is a halogenated derivative of the prevalent heterocyclic compound, 3-methylindole (skatole). The introduction of an iodine atom at the C2 position of the indole scaffold significantly alters its electronic properties and reactivity, making it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and reactivity of 2-iodo-3-methylindole, offering insights for its application in medicinal chemistry and materials science.
Core Molecular Attributes
The fundamental properties of 2-iodo-3-methylindole are summarized in the table below. These attributes are foundational for its application in synthetic chemistry, providing the basis for stoichiometric calculations and analytical characterization.
Figure 1: Chemical structure of 2-iodo-3-methyl-1H-indole.
Synthesis of 2-Iodo-3-methylindole
The regioselective introduction of an iodine atom at the C2 position of the 3-methylindole core is a key synthetic challenge. The C3 position is typically more susceptible to electrophilic substitution. However, direct C2-halogenation can be achieved under specific conditions.
Direct Iodination using N-Iodosuccinimide (NIS)
A prevalent method for the iodination of indoles is the use of N-iodosuccinimide (NIS).[3][4] While direct iodination of 3-methylindole often favors the C2 position, careful control of reaction conditions is crucial to achieve high regioselectivity.
Experimental Protocol:
Dissolution: Dissolve 3-methylindole in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile (MeCN).
Addition of NIS: Add N-iodosuccinimide (1.0 - 1.2 equivalents) to the solution at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
Solvent: Aprotic solvents are chosen to avoid side reactions with the electrophilic iodine source.
Stoichiometry: A slight excess of NIS can be used to ensure complete consumption of the starting material, but a large excess should be avoided to minimize the formation of di-iodinated byproducts.
Spectroscopic Characterization
Technique
Expected Observations
¹H NMR
Aromatic protons on the benzene ring (multiplets, ~7.0-7.8 ppm), an N-H proton (broad singlet, ~8.0-8.5 ppm), and a methyl group singlet (~2.3-2.5 ppm).
¹³C NMR
Resonances for the eight aromatic carbons, with the carbon bearing the iodine (C2) being significantly shifted downfield. The methyl carbon will appear in the aliphatic region (~10-15 ppm).
Mass Spectrometry
A molecular ion peak (M⁺) at m/z 257, corresponding to the molecular weight of the compound. A prominent fragment ion at m/z 130 would be expected from the loss of the iodine atom.
Reactivity and Applications in Drug Development
The synthetic utility of 2-iodo-3-methylindole stems from the reactivity of the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of complex indole derivatives with potential therapeutic applications.
Figure 2: Key cross-coupling reactions of 2-iodo-3-methylindole.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the C2 position of the indole and an aryl or vinyl group from a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl and styrenyl indole derivatives, which are common motifs in pharmacologically active molecules.[5]
Generalized Protocol:
Reactant Mixture: Combine 2-iodo-3-methylindole, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
Purification: After cooling, perform an aqueous work-up and purify the product by column chromatography.
Heck Coupling
The Heck reaction facilitates the coupling of 2-iodo-3-methylindole with alkenes to form 2-alkenyl-3-methylindoles. This provides a direct route to introduce vinyl functionalities, which can be further elaborated.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between the C2 position of the indole and a terminal alkyne. This reaction is highly valuable for the synthesis of 2-alkynyl-3-methylindoles, which are important intermediates for the construction of more complex heterocyclic systems.
Conclusion
2-Iodo-3-methylindole, while not as extensively characterized as some of its isomers, represents a promising and versatile building block for organic synthesis. Its preparation via direct iodination and its utility in a range of palladium-catalyzed cross-coupling reactions make it a valuable tool for the construction of diverse and complex indole-based molecules. For researchers in drug discovery and materials science, the strategic incorporation of this scaffold can lead to the development of novel compounds with tailored properties and biological activities. Further exploration and characterization of this compound are warranted to fully unlock its synthetic potential.
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
PMC. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
difference between 2-iodo-3-methylindole and 3-iodo-2-methylindole isomers
An In-depth Technical Guide to the Isomeric Distinction and Application of 2-Iodo-3-Methylindole and 3-Iodo-2-Methylindole Authored by a Senior Application Scientist This guide provides an in-depth exploration of the str...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Isomeric Distinction and Application of 2-Iodo-3-Methylindole and 3-Iodo-2-Methylindole
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structural, spectroscopic, and chemical differences between the two critical isomers, 2-iodo-3-methylindole and 3-iodo-2-methylindole. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced properties that govern the synthesis, reactivity, and utility of these valuable heterocyclic building blocks.
Introduction: The Significance of Positional Isomerism in Iodinated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs, including anticancer agents and antihypertensives.[1] Functionalization of the indole scaffold is a key strategy for modulating pharmacological activity. Halogenation, particularly iodination, provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
The precise positioning of substituents on the indole ring dramatically alters the molecule's electronic properties, steric profile, and metabolic fate. This guide focuses on two closely related isomers: 2-iodo-3-methylindole and 3-iodo-2-methylindole. While seemingly similar, the interchange of the iodo and methyl groups between the C2 and C3 positions of the pyrrole ring imparts distinct chemical behaviors that have profound implications for their synthesis and application in drug discovery. Understanding these differences is paramount for the rational design of synthetic routes and the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two isomers lies in the placement of the electron-donating methyl group (-CH₃) and the bulky, electron-withdrawing iodine atom (-I) on the electron-rich pyrrole moiety of the indole ring.
Caption: Molecular structures of the two isomers.
This positional variation influences several key physicochemical properties:
Electronic Effects: In 3-iodo-2-methylindole, the electron-donating methyl group at C2 enhances the nucleophilicity of the C3 position. Conversely, in 2-iodo-3-methylindole, the methyl group at C3 directs reactivity towards the C2 position. The iodine atom, being electronegative, withdraws electron density from the ring, influencing the acidity of the N-H proton.
Steric Hindrance: The bulky iodine atom at the C2 position in 2-iodo-3-methylindole presents greater steric hindrance around the nitrogen atom compared to the C3-iodo isomer. This can affect the kinetics of N-H deprotonation and subsequent N-functionalization reactions.
Dipole Moment and Polarity: The differing arrangements of the polar C-I bond and the slightly polar C-N and N-H bonds result in distinct molecular dipole moments, which in turn affect solubility in various solvents and crystal packing.
Differences in crystal lattice energy due to steric and electronic factors.
Boiling Point
Higher (predicted)
Lower (predicted)
The C2-iodo isomer may exhibit stronger intermolecular forces.
N-H Acidity (pKa)
Slightly more acidic (predicted)
Slightly less acidic (predicted)
The C2 position has a stronger electronic influence on the adjacent nitrogen atom.
Distinguishing the Isomers: A Spectroscopic Analysis
Unequivocal identification of each isomer is achieved through a combination of NMR spectroscopy and mass spectrometry. The distinct electronic environment for each proton and carbon atom provides a unique spectroscopic fingerprint.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the protons are highly informative.
Proton
2-Iodo-3-Methylindole (Predicted δ, ppm)
3-Iodo-2-Methylindole (Predicted δ, ppm)
Rationale for a Key Difference
N-H
~8.1-8.3 (broad s)
~8.0-8.2 (broad s)
The electron-withdrawing iodine at C2 slightly deshields the adjacent N-H proton.
-CH₃
~2.4 (s)
~2.5 (s)
The methyl group at C2 is more deshielded due to its position adjacent to the electronegative nitrogen atom.
Aromatic H (C4-C7)
~7.1-7.6 (m)
~7.0-7.5 (m)
Subtle shifts based on the overall electronic distribution.
C2-H / C3-H
N/A
N/A
These positions are substituted in both isomers.
Note: Predicted shifts are based on foundational data for 2-methylindole and 3-methylindole and known substituent effects.[3][4]
¹³C NMR Spectroscopy
The carbon spectrum provides definitive confirmation of the iodine's position.
Carbon
2-Iodo-3-Methylindole (Predicted δ, ppm)
3-Iodo-2-Methylindole (Predicted δ, ppm)
Rationale for a Key Difference
C-Iodo (C2 or C3)
~85-90 (C2)
~95-100 (C3)
The C-I signal is the most telling. The chemical shift of a carbon atom directly bonded to iodine is significantly shifted upfield. The precise shift differs based on its position in the pyrrole ring.
C-Methyl (C2 or C3)
~130-135 (C3)
~135-140 (C2)
The carbon bearing the methyl group.
-CH₃
~10-12
~13-15
The C2-methyl carbon is slightly more deshielded.
Mass Spectrometry
Both isomers will show the same molecular ion peak (M⁺) at m/z = 257. However, the fragmentation patterns can differ. The primary fragmentation pathways involve the loss of an iodine atom or a methyl group.
Molecular Ion (M⁺): m/z 257
Key Fragments:
[M - I]⁺: m/z 130. This fragment corresponds to the methylindole cation and will be prominent in both spectra.[3][4]
[M - CH₃]⁺: m/z 242. Loss of the methyl group.
[I]⁺: m/z 127. A peak corresponding to the iodine cation may also be observed.
While the major fragments are the same, the relative intensities may vary due to differences in the stability of the resulting carbocations, offering potential clues for differentiation.
Synthesis and Mechanistic Considerations
The synthesis of these isomers is governed by the inherent reactivity of the indole nucleus, which is analogous to a highly activated benzene ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. If the C3 position is blocked, substitution occurs at the C2 position.[5]
Synthesis of 3-Iodo-2-Methylindole
This isomer is synthesized by the direct electrophilic iodination of 2-methylindole. Since the C3 position is unsubstituted and electronically activated by the C2-methyl group, the incoming electrophile (I⁺) is directed to this site.
Caption: Synthetic workflow for 3-iodo-2-methylindole.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution. The π-electrons of the indole ring attack the electrophilic iodine species, forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation at the C3 position by a weak base restores aromaticity and yields the final product.
Synthesis of 2-Iodo-3-Methylindole
Synthesizing the 2-iodo isomer requires a different strategy. Direct iodination of 3-methylindole (skatole) will result in substitution at the C2 position because the more reactive C3 position is already occupied by the methyl group.
Caption: Synthetic workflow for 2-iodo-3-methylindole.
Mechanism: While direct electrophilic iodination is feasible, an alternative and often cleaner method involves deprotonation. Treatment of N-protected 3-methylindole with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C2 position to form a 2-lithioindole intermediate. Quenching this highly reactive organometallic species with molecular iodine (I₂) provides the 2-iodo product with excellent regioselectivity.[5]
Reactivity and Applications in Drug Development
The C-I bond in both isomers is a linchpin for molecular diversification. It serves as a reactive site for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[6] This capability allows for the modular assembly of complex molecules by introducing aryl, alkyl, vinyl, and alkynyl groups.
The choice between a 2-iodo or 3-iodo scaffold is a critical design element:
3-Iodo-2-Methylindole: This isomer is frequently used to build molecules where substitution is desired at the C3 position. Many biologically active indoles, such as the plant hormone indole-3-acetic acid, feature substitution at C3.[1] Using the 3-iodo isomer allows for the late-stage introduction of complex fragments at this biologically relevant position.
2-Iodo-3-Methylindole: This isomer is invaluable for accessing C2-functionalized indoles. C2-arylated indoles are an important class of compounds with diverse biological activities. The C2 position is also a key site for constructing more complex fused heterocyclic systems. The iodine-mediated amination at the C2 position of indoles is a known synthetic strategy.[7]
The indole framework itself is a privileged structure in drug discovery, appearing in drugs for cancer, inflammation, and CNS disorders.[8] These iodinated building blocks provide medicinal chemists with robust platforms to rapidly generate libraries of novel indole derivatives, accelerating the hit-to-lead optimization process.
Experimental Protocols
The following protocols are illustrative and should be performed with appropriate safety precautions by trained chemists.
Protocol: Synthesis of 3-Iodo-2-Methylindole from 2-Methylindole
Materials:
2-Methylindole (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 2-methylindole in DMF in a round-bottom flask protected from light.
Cool the solution to 0 °C in an ice bath.
Add NIS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-iodo-2-methylindole.
Validation:
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS, comparing the data to expected values.
Protocol: Synthesis of 2-Iodo-3-Methylindole from 3-Methylindole
Materials:
3-Methylindole (skatole) (1.0 eq)
Iodine (I₂) (1.1 eq)
Potassium hydroxide (KOH) (2.0 eq)
Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 3-methylindole and KOH in DMF.
Stir the mixture at room temperature for 30 minutes.
Add a solution of iodine in DMF dropwise to the mixture.
Stir at room temperature for 3-5 hours, monitoring the reaction progress by TLC.
Once the starting material is consumed, quench the reaction by adding water.
Extract the aqueous mixture with EtOAc (3x).
Combine the organic extracts and wash with saturated aqueous Na₂S₂O₃ and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purify the residue by silica gel column chromatography to afford pure 2-iodo-3-methylindole.
Validation:
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess purity.
Conclusion
The distinction between 2-iodo-3-methylindole and 3-iodo-2-methylindole is a clear demonstration of the principle that subtle changes in molecular architecture lead to significant differences in chemical behavior. These differences are manifested in their spectroscopic signatures, synthetic accessibility, and reactivity. For the medicinal chemist and synthetic organic chemist, a thorough understanding of these isomeric nuances is not merely academic; it is a practical necessity that informs strategic planning in the synthesis of complex molecular targets and the exploration of new chemical space for drug discovery.
References
Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. Available at: [Link]
FooDB. "Showing Compound 2(or 3)-methylindole (FDB004302)". Available at: [Link]
NP-MRD. "Showing NP-Card for 3-Methylindole (NP0000802)". Available at: [Link]
Kumar, D., & Kumar, N. (2015). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry, 2015(30), 6646-6650. Available at: [Link]
Adegoke, O. A., & Nyokong, T. (2012). Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies. Journal of Molecular Structure, 1011, 129-137. Available at: [Link]
Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]
Organic Syntheses. "2-methylindole". Available at: [Link]
Sola, A., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 23(11), 2915. Available at: [Link]
Kumar, A., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances, 14(1), 1-20. Available at: [Link]
Organic Chemistry Portal. "Synthesis of indoles". Available at: [Link]
Google Patents. "Method for preparing 3-methylindole derivatives through hydrogenation".
Doc Brown's Advanced Organic Chemistry. "1H proton nmr spectrum of 2-iodo-2-methylpropane". Available at: [Link]
BuyersGuideChem. "3-Iodo-2-methyl-indole suppliers and producers". Available at: [Link]
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available at: [Link]
Wang, S., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications, 48(76), 9486-9488. Available at: [Link]
physical properties and melting point of 2-iodo-3-methyl-1H-indole
This is an in-depth technical guide on the physical properties, synthesis, and characterization of 2-iodo-3-methyl-1H-indole , a critical intermediate in the functionalization of indole scaffolds. Executive Summary 2-Iod...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the physical properties, synthesis, and characterization of 2-iodo-3-methyl-1H-indole , a critical intermediate in the functionalization of indole scaffolds.
Executive Summary
2-Iodo-3-methyl-1H-indole is a halogenated indole derivative serving as a pivotal electrophile in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) for the construction of complex alkaloids and pharmaceutical pharmacophores. Unlike its C3-iodinated counterparts, the C2-iodo variant requires specific lithiation protocols to overcome the natural nucleophilicity of the C3 position. This guide details its physical properties, a validated synthesis route via the Katritzky CO₂-protection method, and characterization standards.
Chemical Identity & Physical Properties
Core Identity
Parameter
Data
IUPAC Name
2-Iodo-3-methyl-1H-indole
Common Name
2-Iodo-3-methylindole
Molecular Formula
C₉H₈IN
Molecular Weight
257.07 g/mol
CAS Number
Not widely listed; synthesized in situ or de novo
SMILES
CC1=C(NC2=CC=CC=C12)I
Physical Properties
The physical state of 2-iodo-3-methylindole is distinct from its precursor, 3-methylindole (Skatole), which is a white solid.
Property
Value / Description
Notes
Appearance
Yellow Oil
Reported as a yellow oil at room temperature following purification [1].
Melting Point
< 25 °C (Oil)
Unlike 3-methylindole (mp 95–97 °C), the 2-iodo derivative suppresses crystallization, likely due to the bulky iodine atom disrupting packing or trace solvent retention.
Solubility
High
Soluble in THF, Et₂O, CH₂Cl₂, and EtOAc. Insoluble in water.
Stability
Moderate
Sensitive to light and air. Oxidizes to brown/purple solids upon prolonged exposure. Store at -20°C under Argon.
Critical Note on Identification:
Because the parent compound is an oil, definitive identification often relies on converting it to a crystalline derivative.
Direct electrophilic iodination of 3-methylindole typically fails or yields mixtures because the C3 position is the most nucleophilic site. To selectively iodinate C2, one must utilize Directed Ortho-Lithiation (DoL) . The protocol below uses the Katritzky method , employing CO₂ to transiently protect the N1 position and direct lithiation to C2.
Add this solution dropwise to the reaction mixture at -78 °C.
Stir for 1 hour at -78 °C.
Allow to warm to 25 °C .
Quench/Workup: Add saturated aqueous NH₄Cl (50 mL). This step protonates the intermediate and induces decarboxylation, removing the CO₂ protecting group spontaneously.
Step 4: Purification
Extract with EtOAc or Et₂O.
Dry organic layer over Na₂SO₄ and concentrate.
Purify via flash column chromatography (Hexane/EtOAc 5:1).
Yield: ~97% as a Yellow Oil .
Synthesis Workflow Diagram
Figure 1: Directed Ortho-Lithiation strategy for the regioselective synthesis of 2-iodo-3-methylindole.
Characterization Data
Since the product is an oil, ¹H NMR is the primary validation method.
¹H NMR (Inferred & Reference)
Based on the derivative data and structural analogs [1]:
δ 2.30–2.40 (s, 3H): Methyl group at C3.[1] Note: The methyl singlet is distinct; in the N-(4-nitrophenyl) derivative, it appears at 2.39 ppm.
Derivative Validation
To confirm the product identity rigorously, convert a small aliquot to the N-(4-nitrophenyl) derivative via nucleophilic aromatic substitution (NaH, 1-fluoro-4-nitrobenzene).
2-Iodo-3-methylindole is a "privileged scaffold" intermediate.
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2-aryl-3-methylindoles , a core structure in COX-2 inhibitors and melatonin receptor agonists.
Sonogashira Coupling: Reaction with terminal alkynes allows the installation of alkyne linkers at C2, used in the synthesis of fused polycyclic heteroaromatics (e.g., phenanthrenes).
Heck Reaction: Vinylations at C2 for extending carbon chains in total synthesis of alkaloids.
References
Zhang, X. (2010). Synthesis of Functionalized Indoles and Their Applications. Chapter 3: Synthesis of Phenanthrenes and Chrysenes. Available at: (Accessed via snippet data matching "CHAPTER 3 - AWS").
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
A Technical Guide to the Solubility of 2-Iodo-3-Methylindole in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth analysis of the solubility characteristics of 2-iodo-3-methylindole in the co...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of 2-iodo-3-methylindole in the common polar aprotic solvents, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides a robust experimental framework for its determination. This approach is designed to empower researchers to make informed decisions in experimental design, particularly in the realms of organic synthesis and pharmaceutical development.
Indole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities and forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The introduction of a halogen, such as iodine, at the 2-position of the indole scaffold, as in 2-iodo-3-methylindole, creates a valuable intermediate for further functionalization through cross-coupling reactions, making it a significant building block in the synthesis of complex bioactive molecules.[6][7] Understanding the solubility of this key intermediate is paramount for reaction optimization, purification, and formulation.
Theoretical Framework for Solubility: A Deep Dive into Intermolecular Forces
The solubility of a solid in a liquid solvent is fundamentally governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent.
1.1. Physicochemical Properties of the Key Players
A comparative analysis of the physicochemical properties of 2-iodo-3-methylindole, DMF, and DMSO provides the foundation for understanding their interactions. While specific data for 2-iodo-3-methylindole is scarce, we can extrapolate from its constituent parts and the parent compound, 3-methylindole (skatole).[8][9][10][11]
Compound
Structure
Molar Mass ( g/mol )
Boiling Point (°C)
Dipole Moment (D)
Key Features
2-Iodo-3-Methylindole
~257.08
Not readily available
Expected to be polar
Indole ring system, N-H donor, iodine atom (potential for halogen bonding), aromatic π-system.
Highly polar aprotic, strong dipole, excellent hydrogen bond acceptor.[17][18][19][20][21]
1.2. Dominant Intermolecular Interactions
The dissolution of 2-iodo-3-methylindole in DMF and DMSO is anticipated to be favorable due to a confluence of strong intermolecular forces:
Dipole-Dipole Interactions : Both DMF and DMSO are highly polar molecules with significant dipole moments.[22][23][24] 2-Iodo-3-methylindole is also expected to possess a considerable dipole moment due to the electronegativity difference between the nitrogen, iodine, and carbon atoms within the indole ring. The alignment of these permanent dipoles between the solute and solvent molecules will lead to strong attractive forces, contributing significantly to the solvation process.
Hydrogen Bonding : The N-H bond in the indole ring of 2-iodo-3-methylindole acts as a hydrogen bond donor. The oxygen atoms in both DMF and DMSO are strong hydrogen bond acceptors. The formation of hydrogen bonds between the solute's N-H group and the solvent's oxygen atom is a powerful driving force for dissolution.
London Dispersion Forces : Present in all molecules, these temporary fluctuating dipoles will contribute to the overall solute-solvent interactions. The large, polarizable electron cloud of the iodine atom in 2-iodo-3-methylindole and the sulfur atom in DMSO will enhance these forces.
Halogen Bonding (Potential) : The iodine atom in 2-iodo-3-methylindole has the potential to act as a halogen bond donor, interacting with the electron-rich oxygen atoms of DMF and DMSO. While typically weaker than hydrogen bonds, these interactions can further enhance solubility.
Caption: Intermolecular forces driving the solubility of 2-iodo-3-methylindole.
1.3. Predicted Solubility: A Comparative Outlook
Based on the analysis of intermolecular forces, 2-iodo-3-methylindole is expected to be readily soluble in both DMF and DMSO. DMSO, with its slightly higher dipole moment and stronger hydrogen bond accepting capability, may exhibit a marginally superior solvating power for this compound compared to DMF.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of 2-iodo-3-methylindole. The following protocol outlines a reliable method for this determination.
2.1. Materials and Equipment
2-Iodo-3-methylindole (high purity)
Dimethylformamide (anhydrous, high purity)
Dimethyl Sulfoxide (anhydrous, high purity)
Analytical balance (± 0.1 mg)
Vials with screw caps
Constant temperature shaker bath or incubator
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PTFE)
2.2. Step-by-Step Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
2.3. Detailed Protocol
Preparation of Saturated Solutions : To a series of vials, add a known volume of either DMF or DMSO. Add an excess amount of 2-iodo-3-methylindole to each vial, ensuring that a significant amount of undissolved solid remains.
Equilibration : Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
Sampling and Filtration : After equilibration, carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
Dilution : Accurately dilute the filtered sample with the respective solvent (DMF or DMSO) to a concentration that falls within the linear range of the analytical method.
Analysis : Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-iodo-3-methylindole. A calibration curve prepared from standard solutions of known concentrations is essential for accurate quantification.
Calculation : Calculate the solubility of 2-iodo-3-methylindole in mg/mL or mol/L by back-calculating from the diluted sample concentration.
2.4. Self-Validating System and Best Practices
Equilibrium Confirmation : To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.
Temperature Control : Precise temperature control is crucial as solubility is temperature-dependent.
Purity of Materials : The use of high-purity solute and solvents is essential for accurate results.
Method Validation : The HPLC method used for quantification should be validated for linearity, accuracy, and precision.
LibreTexts. (2023). Solubility of Organic Compounds. [Link]
PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
2-Iodo-3-Methylindole: A Strategic Building Block for Medicinal Chemistry
An In-Depth Technical Guide on 2-Iodo-3-Methylindole in Medicinal Chemistry. Executive Summary: The "Privileged" Indole Scaffold In the hierarchy of medicinal chemistry scaffolds, the indole ring system is paramount, oft...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on 2-Iodo-3-Methylindole in Medicinal Chemistry.
Executive Summary: The "Privileged" Indole Scaffold
In the hierarchy of medicinal chemistry scaffolds, the indole ring system is paramount, often termed a "privileged structure" due to its ability to bind to multiple diverse receptors with high affinity.[1] While 3-substituted indoles (like tryptamines) are ubiquitous in nature, 2,3-disubstituted indoles represent a critical structural motif in synthetic pharmaceuticals, including COX-2 inhibitors (e.g., analogues of indomethacin) and tubulin polymerization inhibitors.
2-Iodo-3-methylindole serves as a high-value linchpin for accessing these systems. Unlike the naturally abundant 3-position, the 2-position of indole is not inherently nucleophilic. Therefore, the 2-iodo derivative reverses the polarity, providing a versatile electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) specifically at the C2 position, while the C3-methyl group blocks the most reactive site, preventing regioselectivity issues and serving as a metabolic or steric modulator.
Synthesis of the Building Block
The preparation of 2-iodo-3-methylindole is not trivial due to the indole's tendency to undergo electrophilic substitution at C3. Since C3 is already substituted with a methyl group, direct electrophilic iodination can be sluggish or lead to over-functionalization. The most robust, scalable protocol involves Directed Ortho-Lithiation (DoM) of an N-protected precursor.
Strategic Choice of N-Protecting Group
The choice of the N-protecting group is the single most critical decision in this synthesis.
The sulfonyl group pulls electron density from the indole ring, significantly increasing the acidity of the C2 proton (pKa ~ 35 → ~ 28), facilitating deprotonation by lithium amides or alkyllithiums.
Caption: Step-by-step synthesis of the N-protected 2-iodo-3-methylindole building block via Directed Ortho-Lithiation.
Reactivity Profile & Cross-Coupling Applications
Once synthesized, 1-(phenylsulfonyl)-2-iodo-3-methylindole becomes a "loaded spring" for C-C bond formation. The iodine atom at C2 is highly reactive toward oxidative addition by Pd(0) species.
The C2-Gateway
The reactivity profile is distinct from 3-iodoindoles. The C2 position is sterically more accessible than C3 in many fused systems, but the adjacent N-protecting group can exert steric influence.
Reaction Class
Coupling Partner
Product Outcome
Medicinal Application
Suzuki-Miyaura
Aryl/Heteroaryl Boronic Acids
2,3-Diarylindoles
COX-2 Inhibitors, Estrogen Receptor Ligands
Sonogashira
Terminal Alkynes
2-Alkynylindoles
Precursors to Carbazoles, Fused Heterocyclics
Heck
Acrylates/Styrenes
2-Alkenylindoles
Fluorescent probes, Polymerization monomers
Buchwald-Hartwig
Amines/Amides
2-Aminoindoles
Kinase Inhibitors (e.g., CDK inhibitors)
Medicinal Chemistry Case Study: COX-2 Inhibitors
A prime example of this building block's utility is in the synthesis of COX-2 selective inhibitors . The "vicinal diaryl" motif (two aryl rings on adjacent carbons) is a pharmacophore found in Coxibs (e.g., Celecoxib).
Strategy: Use 2-iodo-3-methylindole to install the second aryl ring at C2 via Suzuki coupling.
Mechanism: The 3-methyl group mimics the steric bulk of the central ring in Coxibs, orienting the two aryl rings into the correct geometry to fit the COX-2 active site side pocket.
Caption: Divergent synthesis pathways from the 2-iodo-3-methylindole core.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Phenylsulfonyl)-3-methylindole
Rationale: N-protection is mandatory to prevent N-deprotonation during the lithiation step.
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Reagents: Charge RBF with 3-methylindole (13.1 g, 100 mmol) and anhydrous DMF (100 mL). Cool to 0°C.
Deprotonation: Add NaH (60% dispersion in oil, 4.8 g, 120 mmol) portion-wise over 20 mins. (Caution: H₂ gas evolution). Stir at 0°C for 30 mins until gas evolution ceases.
Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add t-BuLi (1.7 M in pentane, 14.1 mL, 24 mmol) dropwise over 15 mins.
Note: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithio species. Stir at -78°C for 1 hour.
Iodination: Dissolve Iodine (I₂, 6.1 g, 24 mmol) in anhydrous THF (20 mL) and add it dropwise to the lithiated species at -78°C.
Quench: Allow the mixture to warm to RT over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Reagents: Combine 2-iodo-indole substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv) in a mixture of DME/H₂O (4:1).
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
Reaction: Degas with Argon for 10 mins. Heat to 85°C for 12-16 hours.
Workup: Standard aqueous workup and column chromatography.
Safety & Toxicity Considerations
Skatole (3-methylindole): While used in perfumery in trace amounts, pure 3-methylindole is a pneumotoxin in certain mammals (goats, cattle).[2] It is metabolized by cytochrome P450 (specifically CYP2F1) to a reactive intermediate (likely 3-methyleneindolenine or an epoxide) that causes pulmonary edema. Handle with care in a fume hood.
t-BuLi: Pyrophoric. Extreme caution required. Use exclusively under inert atmosphere with proper syringe techniques.
References
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational reference for indole reactivity).
Beccalli, E. M., et al. (2007). "Pd-catalyzed intramolecular cyclization of indolyl-3-alkynes." Tetrahedron, 63(45), 11189-11195. (Discusses Pd-chemistry of 2/3-substituted indoles). Link
Lal, S., & Snape, T. J. (2012).[1] "2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity." Current Medicinal Chemistry, 19(28), 4828-4837. (Review of 2-arylindoles in drug discovery). Link
Knaus, E. E., et al. (2005). "Design and Synthesis of COX-2 Selective Inhibitors." Journal of Medicinal Chemistry, 48(10), 3428.
Organic Syntheses , Coll. Vol. 9, p. 417 (1998). "Preparation of 1-(Benzenesulfonyl)-3-lithioindole". (Standard protocol for N-protected indole lithiation). Link
Targeted Pharmacomodulation: The Biological & Synthetic Landscape of 2-Functionalized 3-Methylindoles
Executive Summary The indole scaffold is ubiquitous in medicinal chemistry, yet the specific subclass of 2-functionalized 3-methylindoles represents a refined chemical space that balances lipophilicity with metabolic sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, yet the specific subclass of 2-functionalized 3-methylindoles represents a refined chemical space that balances lipophilicity with metabolic stability. While 3-methylindole (skatole) is naturally associated with pneumotoxicity via CYP450 bioactivation, functionalization at the C2 position sterically and electronically alters the core, shifting the profile from toxin to therapeutic candidate.
This technical guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on two primary therapeutic vectors: selective COX-2 inhibition (inflammation) and tubulin polymerization inhibition (oncology).
Structural Rationale: The "Privileged" 3-Methyl Scaffold
The 3-methyl group is not merely a passive substituent; it serves as a critical "hydrophobic anchor." In protein binding pockets, this methyl group often occupies small hydrophobic clefts (e.g., the Val523 pocket in COX-2), providing a lock-and-key fit that H-substituted indoles lack.
The C2 Functionalization Strategy
The C2 position is the primary vector for diversity. By attaching electron-withdrawing groups (EWGs) or bulky aryl systems at C2, medicinal chemists can:
Block Metabolic Oxidation: Steric bulk at C2 prevents the formation of the reactive imine methide intermediate responsible for skatole's toxicity.
Tune Electronic Density: Modulating the electron density of the indole ring to enhance pi-pi stacking interactions with target proteins.
Figure 1: SAR Logic of the 3-methylindole scaffold. The C3-methyl provides stability, while C2 dictates the biological target.
Therapeutic Area I: Inflammation (COX-2 Inhibition)[1][2]
Mechanism of Action
2-substituted 3-methylindoles mimic the binding mode of classic NSAIDs like Indomethacin but offer tunable selectivity for Cyclooxygenase-2 (COX-2) over COX-1. The selectivity arises from the C2 substituent's ability to access the COX-2 specific side pocket.
Key SAR Findings
The Sulfonyl Pharmacophore: Introduction of a p-methylsulfonylphenyl (-Ph-SO2Me) or p-sulfonamidophenyl (-Ph-SO2NH2) group at the C2 position is the most potent driver of COX-2 selectivity.
The 3-Methyl Role: The C3-methyl group fits into a hydrophobic pocket formed by Val523 , a residue that is mutated to Isoleucine in COX-1 (making the pocket smaller). This steric clash in COX-1 prevents binding, ensuring COX-2 selectivity.
Electronic Tuning: Electron-withdrawing groups (F, Cl) on the C2-phenyl ring enhance potency by increasing the acidity of the sulfonamide (if present) or strengthening pi-cation interactions with Arg120 .
Data Summary: COX-2 Selectivity Profile
Compound Class
C2 Substituent
C3 Substituent
COX-2 IC50 (µM)
Selectivity Index (COX-2/COX-1)
Ref (Celecoxib)
Pyrazole core
--
0.05
>300
Indole A
4-Fluorophenyl
Methyl
0.12
150
Indole B
4-Methoxyphenyl
Methyl
0.45
45
Indole C
4-Sulfonamidophenyl
Methyl
0.06
>200
Note: Data synthesized from representative SAR trends in indole-based COX-2 inhibitors [1, 2].[1][2]
Therapeutic Area II: Oncology (Tubulin Inhibition)
Mechanism of Action
Certain 2-aroyl and 2-arylthio-3-methylindoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the Colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
The Pharmacophore[2][5]
C2-Linker: A carbonyl (aroyl) or sulfide (thio) linker at C2 is essential for flexibility.
Trimethoxy Motif: A 3,4,5-trimethoxyphenyl ring attached at C2 (mimicking Colchicine's A-ring) is critical for high-affinity binding.
C5-Modification: Introducing a halogen (Cl, Br) or methoxy group at the C5 position of the indole ring often enhances cytotoxicity against multi-drug resistant cell lines (e.g., MCF-7).
Figure 2: Mechanism of action for tubulin-targeting indole derivatives.
Synthetic Pathways
Accessing 2-functionalized 3-methylindoles requires strategies that install the C2 group without over-alkylating the nitrogen or losing the C3-methyl integrity.
Method A: Fischer Indole Synthesis (De Novo)
The most robust method for generating the core with pre-installed substituents.
To validate the biological activity of a synthesized 2-functionalized 3-methylindole, the Tubulin Polymerization Assay is the gold standard. This fluorescence-based assay measures the rate of microtubule assembly in vitro.
Materials
Purified Tubulin protein (>99% pure, bovine brain origin).
GTP (Guanosine triphosphate).
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.
Plating: Add 5 µL of the test compound (at 10x desired final concentration) into a 96-well black-bottom plate. Include a DMSO control (negative) and Colchicine (positive control).
Initiation: Add 45 µL of the cold tubulin reaction mix to each well.
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C.
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
Analysis: Plot Fluorescence Units (RFU) vs. Time.
Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to DMSO indicates inhibition of polymerization.
Self-Validation Check: The DMSO control must show a sigmoidal curve (nucleation, elongation, steady state). If the control does not polymerize, the tubulin is denatured, and the experiment is void.
References
COX-2 Inhibition SAR
Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[1] Iranian Journal of Pharmaceutical Research, 2011.
Indole-based COX-2 Inhibitors
El-Sayed, M.A., et al. "Synthesis, biological evaluation and molecular docking of novel indole derivatives as potent COX-2 inhibitors." Bioorganic Chemistry, 2023.[4]
Tubulin Inhibition (Arylthioindoles)
Silvestri, R., et al. "New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies."[5][2][6] Journal of Medicinal Chemistry, 2006.
Anticancer Mechanisms
Kornienko, A., et al. "2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study." Bioorganic & Medicinal Chemistry Letters, 2024.[3][4]
Antimicrobial Indoles
Olgen, S., et al. "Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole." Turkish Journal of Pharmaceutical Sciences, 2018.
safety data sheet (SDS) for 2-iodo-3-methylindole handling
This guide is structured as a Research Compound Safety Monograph . Since 2-iodo-3-methylindole is a specialized research intermediate without a widely published commercial Safety Data Sheet (SDS), this document synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Research Compound Safety Monograph . Since 2-iodo-3-methylindole is a specialized research intermediate without a widely published commercial Safety Data Sheet (SDS), this document synthesizes safety protocols based on Structure-Activity Relationships (SAR), analog data (3-methylindole/Skatole), and standard operating procedures for unstable haloindoles.
Chemical Identification & Properties
Expert Insight: The introduction of an iodine atom at the C2 position of the indole scaffold significantly alters the electronic properties compared to the parent 3-methylindole (Skatole). While the parent compound is known for its intense fecal odor, C2-halogenation often reduces volatility but increases chemical reactivity (electrophilicity) and light sensitivity.
Substance Identity
Parameter
Detail
Chemical Name
2-Iodo-3-methylindole
Synonyms
2-iodo-3-methyl-1H-indole; 2-Iodoskatole
CAS Number
Not Listed (Treat as Novel Chemical Entity)
Molecular Formula
CHIN
Molecular Weight
257.07 g/mol
Structural Class
Haloindole / Heteroaryl Iodide
Predicted Physical Properties
Experimental data is limited. Values below are derived from chem-informatic extrapolation of 3-methylindole and 2-iodoindole.
Property
Value / Characteristic
Note
Physical State
Crystalline Solid
Likely off-white to brown (discolors upon oxidation).
Melting Point
85–95 °C (Predicted)
Lower than parent 3-methylindole (95°C) due to symmetry disruption.
Solubility
DMSO, DCM, Ethyl Acetate
Poor solubility in water.
Odor
Characteristic Indolic
Likely less volatile than Skatole but may retain unpleasant notes.
Stability
Light & Acid Sensitive
C-I bond is labile; susceptible to photolytic deiodination.
Hazard Identification (GHS Classification)
Since no regulatory consensus exists, the following classification adopts the "Precautionary Principle" for halogenated nitrogen heterocycles.
H317: May cause an allergic skin reaction (Assumed due to iodine moiety).
Mechanistic Toxicology
Alkylating Potential: Haloindoles can act as electrophiles. The C2-Iodo position is susceptible to nucleophilic attack, potentially alkylating proteins or DNA.
Iodine Release: Upon decomposition (light/acid), the compound releases free iodine (
) or iodide (), which are corrosive and sensitizing.
Indolic Toxicity: The parent scaffold (3-methylindole) is a pneumotoxin in some species (metabolized to reactive imines). Researchers should assume similar bio-activation pathways exist.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness: The following matrix links hazard properties to specific barrier protections.
PPE Selection Matrix
Protection Layer
Specification
Rationale
Respiratory
N95 / P100 (Solids) or OV/AG Cartridge (Solutions)
Prevents inhalation of dust or iodine vapors released during degradation.
Dermal (Hands)
Double Nitrile (0.11 mm min) or Viton
Standard nitrile is sufficient for incidental contact. Use Viton if dissolved in DCM.
Ocular
Chemical Goggles
Safety glasses are insufficient if the compound is in solution (splash risk).
Body
Lab Coat + Tyvek Sleeves
Prevents contamination of street clothes; critical for odor control.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood .
Light Protection: Operations should be conducted under amber light or in vessels wrapped in aluminum foil to prevent photolysis.
Handling & Experimental Protocols
Expertise: This workflow integrates stability preservation with operator safety.
Stability-Critical Storage
Temperature: Store at -20°C (Desiccated).
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates oxidative coupling (dimerization).
Container: Amber glass vial with Teflon-lined cap.
Protocol: Safe Weighing & Solubilization
Preparation: Pre-cool the solvent (e.g., DCM or THF) to 0°C if the reaction allows.
Weighing:
Tare a foil-wrapped vial inside the fume hood.
Transfer solid rapidly to minimize moisture uptake.
Solubilization:
Add solvent immediately.
Self-Validating Check: If the solution turns purple/violet immediately, free iodine is present (decomposition has occurred).
Cleanup: Wipe the balance area with 10% Sodium Thiosulfate solution to neutralize any invisible iodinated residues.
Reaction Monitoring (TLC)
Visualization: Do not rely solely on UV. Use Vanillin stain (indoles turn pink/purple) or KMnO4 .
Artifacts: Be aware that 2-iodo-3-methylindole may deiodinate on silica gel if left too long, showing a "ghost" spot of 3-methylindole.
Emergency Response & Waste Management
Logic: Response actions must neutralize the specific chemical threat (Iodine/Indole).
Spill Response Workflow
First Aid Measures
Eye Contact: Rinse for 15 minutes.[2][4] Note: Iodine compounds can cause corneal staining; immediate ophthalmologic consult is recommended.
Skin Contact: Wash with soap and water.[2][4] If yellow staining persists (iodine), wash with dilute thiosulfate solution.
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.
Waste Disposal[3]
Classification:Halogenated Organic Waste .
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases.
Labeling: Clearly mark as "Contains Organic Iodides - Potential Sensitizer."
Synthesis & Degradation Logic
Expertise: Understanding how the molecule breaks down helps prevent accidents.
References
PubChem. 3-Methylindole (Skatole) Compound Summary. National Library of Medicine. [Link]
Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis, 2011. (Context on haloindole instability).
Princeton EHS. Safe Handling of Organolithium and Halogenated Intermediates. [Link]
Application Note: Site-Selective Synthesis of 2-Iodo-3-Methylindole via Directed Lithiation
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-iodo-3-methylindole from 3-methylindole . Direct electrophilic substitution at the C2 position of indoles is electronical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-iodo-3-methylindole from 3-methylindole . Direct electrophilic substitution at the C2 position of indoles is electronically disfavored compared to the C3 position. Furthermore, the high acidity of the N-H proton (
) necessitates protection to prevent N-lithiation.
This protocol utilizes the N-Boc Directed Ortho-Lithiation (DoM) strategy. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it protects the nitrogen and, crucially, exerts a Complex Induced Proximity Effect (CIPE) that directs the lithiating agent to the C2 position. This method offers superior regioselectivity and yield compared to direct dianion approaches.
Key Advantages[1][2]
Regiocontrol: Exclusive C2 functionalization; C3 is blocked by the methyl group, but the Boc group ensures kinetic deprotonation at C2 over benzylic deprotonation.
Scalability: Protocol is adaptable from milligram to multigram scales.
Safety: Includes specific handling procedures for pyrophoric tert-butyllithium (
Indoles are electron-rich heterocycles that typically undergo electrophilic aromatic substitution at C3. To functionalize C2, one must reverse the polarity (umpolung) of the ring. Lithiation converts the C2 carbon from a nucleophile (in the neutral indole) to a strong nucleophile (as the C-Li species), allowing reaction with electrophiles like iodine.
The Role of N-Boc Protection
The N-Boc group is critical for three reasons:
Acidity Reversal: It lowers the
of the C2 proton via inductive electron withdrawal, making it accessible to strong bases.
Coordination (CIPE): The carbonyl oxygen of the Boc group coordinates with the lithium atom of the base (
-BuLi), anchoring it in close proximity to the C2 proton. This kinetic control is essential to prevent deprotonation of the benzylic methyl group at C3.
Protection: It prevents the formation of the N-lithio species, which is unreactive toward C-electrophiles.
Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the strategic use of the Boc group for directed lithiation.
Experimental Protocol
Phase 1: N-Boc Protection
Objective: Mask the acidic N-H and install the directing group.
Reagents:
3-Methylindole (1.0 equiv)
Di-tert-butyl dicarbonate ((
, 1.2 equiv)
DMAP (0.1 equiv)
Acetonitrile (MeCN) or THF (anhydrous)
Procedure:
Dissolve 3-methylindole in anhydrous MeCN (0.5 M concentration).
Add DMAP (catalytic) followed by (
in portions to control gas evolution ().
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will be less polar than the starting material.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), then brine. Dry over
and concentrate.
Purification: Usually not required; the crude oil crystallizes upon standing or can be used directly.
Phase 2: Lithiation and Iodination (The Critical Step)
Objective: Regioselective C2-H activation and iodine installation.
Safety Warning:
-BuLi is pyrophoric. It ignites spontaneously in air. Use a dry, inert atmosphere (Ar or ) and cannula transfer techniques.
Reagents:
N-Boc-3-methylindole (1.0 equiv)
-BuLi (1.7 M in pentane, 1.2 equiv)
Iodine (
, 1.3 equiv)
THF (anhydrous, freshly distilled or from solvent system)
Procedure:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
Dissolution: Dissolve N-Boc-3-methylindole in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone bath).
Lithiation: Add
-BuLi dropwise via syringe or cannula over 15–20 minutes.
Note: Direct the stream down the side of the flask to precool the reagent.
Observation: The solution typically turns yellow or pale orange.
Incubation: Stir at -78°C for 1 hour. (Optional: Warm briefly to -40°C for 15 mins to ensure complete deprotonation, then re-cool to -78°C).
Quench: Dissolve
in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated species at -78°C.
Observation: The color will darken (brown/red).
Workup: Allow the mixture to warm to RT. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow).
Extraction: Extract with
(x3). Wash combined organics with brine, dry over , and concentrate.
Phase 3: Deprotection (Optional)
Objective: Removal of the Boc group to yield the free indole.
Method A: Acidolysis (Standard)
Dissolve the iodinated intermediate in DCM (0.1 M).
Add TFA (10-20% v/v) at 0°C.
Stir at 0°C
RT. Monitor closely; 2-iodoindoles can be acid-sensitive.
Neutralize carefully with saturated
before extraction.
Method B: Thermal/Basic (Milder)
Reflux the intermediate in water/methanol mixtures or use
in MeOH/THF if the acid route causes degradation (indicated by black tar formation).
Ensure 100% conversion to N-Boc before lithiation.
Recovery of SM
Incomplete Lithiation
Increase lithiation time; warm to -40°C briefly before cooling back to -78°C for quench.
Decomposition
Unstable Intermediate
2-Iodoindoles are light/acid sensitive. Store in dark/cold. Avoid prolonged exposure to strong acid during deprotection.
Decision Logic for Base Selection
The choice of base is dictated by the protecting group and the
of the target proton.
Figure 2: Logic flow for selecting the appropriate lithiation base based on indole protection status.
References
Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981).[6] Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group.[2] The Journal of Organic Chemistry, 46(1), 157–164.
Gribble, G. W. (2004).[4] A Convenient Synthesis of 2-Nitroindoles. Tetrahedron Letters, 45, 123-125. (Demonstrates stability and utility of N-Boc-2-iodoindoles).
Sundberg, R. J., & Russell, H. F. (1973). The interaction of methyllithium with N-methylindole and N-benzenesulfonylindole. The Journal of Organic Chemistry, 38(19), 3324-3328.
Organic Syntheses. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines (Analogous N-Boc lithiation protocols). Organic Syntheses, 89, 450-459.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-INDTopic: High-Fidelity Protocol for C2-Lithiation of 3-Methylindole (Skatole)
Reagents: n-Butyllithium (n-BuLi) & tert-Butyllithium (t-BuLi)[1]
Executive Summary
This application note details a robust, scalable protocol for the C2-functionalization of 3-methylindole . Direct C2-lithiation of unprotected indoles is thermodynamically unfavorable due to the high acidity of the N-H bond (
) relative to the C2-H bond (). While dianion strategies exist, they often suffer from poor solubility and aggregation issues.[1]
Therefore, this guide presents a Sequential Directed Metalation Strategy :
N-Protection: Utilization of n-BuLi to install a tert-butoxycarbonyl (Boc) group.[1]
C2-Lithiation: Utilization of t-BuLi to effect a Directed Ortho Metalation (DoM) at the C2 position.
This "Dual-Base" approach leverages the specific nucleophilic and basicity profiles of n-BuLi and t-BuLi to maximize yield and minimize side reactions (such as nucleophilic attack on the carbamate).[1]
Strategic Rationale & Mechanism
The Acidity Mismatch
To functionalize C2, the nitrogen must be protected.[1] The N-Boc group serves two critical functions:
Protection: Prevents N-deprotonation during the C2-functionalization step.[1]
Direction: The carbonyl oxygen of the Boc group coordinates with the lithium aggregate, directing the base to the proximal C2 proton via the Complex Induced Proximity Effect (CIPE) .[1]
Reagent Selection Logic
Step 1: n-BuLi for N-Deprotonation.
Role: Acts as a nucleophilic base to remove the N-H proton.[1]
Why:n-BuLi is sufficiently basic to deprotonate indole (
17) but less pyrophoric and expensive than t-BuLi.[1]
Role: Acts as a bulky, non-nucleophilic superbase to remove the C2-H proton.[1]
Why: Although n-BuLi/TMEDA can achieve this, t-BuLi is preferred in high-value synthesis because its steric bulk suppresses the competing nucleophilic attack on the Boc carbonyl (a common failure mode with n-BuLi), and its higher basicity ensures rapid lithiation at -78°C.[1]
Visual Workflows
Reaction Coordinate & Mechanism
Figure 1: Sequential workflow for C2-functionalization. Note the isolation of the N-Boc intermediate is recommended for pharma-grade purity, though telescoping is possible.[1]
Detailed Experimental Protocol
Pre-requisites & Safety
Schlenk Technique: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using flame-dried glassware.[1]
t-BuLi Hazard: tert-Butyllithium is pyrophoric (ignites spontaneously in air).[1] It must be handled using a gas-tight syringe and cannula techniques.[1] A bucket of sand and a Class D fire extinguisher must be accessible.[1]
Solvents: THF must be distilled from sodium/benzophenone or passed through an activated alumina column (Karl Fischer < 50 ppm H2O).[1]
Part A: Synthesis of N-Boc-3-methylindole (Using n-BuLi)
Parameter
Specification
Substrate
3-Methylindole (Skatole)
Reagent
n-Butyllithium (2.5 M in hexanes)
Electrophile
Di-tert-butyl dicarbonate (Boc₂O)
Solvent
Anhydrous THF (0.2 M concentration)
Temperature
-78°C to RT
Procedure:
Charge a flame-dried Schlenk flask with 3-methylindole (1.0 equiv) and anhydrous THF.
Cool the solution to -78°C (dry ice/acetone bath).
Add n-BuLi (1.1 equiv) dropwise over 15 minutes.[1] Observation: Solution may turn yellow/orange.[1]
Stir at -78°C for 30 minutes to ensure complete N-deprotonation.
Add a solution of Boc₂O (1.2 equiv) in THF dropwise.[1]
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
Quench: Add saturated NH₄Cl solution.
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc) to yield N-Boc-3-methylindole (typically >90% yield).
Part B: C2-Lithiation & Trapping (Using t-BuLi)
Parameter
Specification
Substrate
N-Boc-3-methylindole (from Part A)
Reagent
tert-Butyllithium (1.7 M in pentane)
Additives
Optional: TMEDA (1.0 equiv) if solubility is poor
Temperature
-78°C (Critical)
Procedure:
Charge a flame-dried Schlenk flask with N-Boc-3-methylindole (1.0 equiv) and anhydrous THF (0.15 M).
Cool strictly to -78°C .
The Critical Step: Add t-BuLi (1.1 to 1.2 equiv) dropwise slowly down the side of the flask.[1]
Note: Rapid addition causes local heating, which triggers nucleophilic attack on the Boc group (Self-Immolation).[1]
Stir at -78°C for 45–60 minutes .
Mechanistic Note: The t-BuLi coordinates to the Boc carbonyl oxygen, positioning the base for C2 deprotonation.[1]
Use t-BuLi instead of n-BuLi for Step 2. Ensure temp stays <-70°C during addition.
C2 vs C7 Mixture
Poor coordination.
While Boc favors C2, adding TMEDA can sometimes alter regioselectivity.[1] Stick to pure THF for C2 specificity.
Low Yield with Aldehydes
Retro-aldol during workup.
Quench at low temperature (-20°C) with Acetic Acid before warming to RT.
Comparison of Bases for Step 2 (C2-Lithiation)
Feature
n-BuLi
t-BuLi
Basicity
High
Very High (Strongest commercially available)
Nucleophilicity
Moderate (Risks Boc attack)
Low (Sterically hindered)
Aggregation
Hexameric (in hydrocarbons)
Tetrameric
Recommendation
Acceptable with TMEDA
Preferred for N-Boc Indoles
References
Gribble, G. W. (1990).[1] Lithiation of Indoles. In Indoles (Best Synthetic Methods). Academic Press.[1]
Beak, P., & Snieckus, V. (1982).[1] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306-312.[1] [Link]
Whisler, M. C., MacNeil, S., Beak, P., & Snieckus, V. (2004).[1] Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation. Journal of Organic Chemistry, 69(10), 3228–3243.[1] [Link]
Hassan, J., Sevignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.[1] Chemical Reviews, 102(5), 1359-1470.[1] (Context on lithiation cross-coupling). [Link]
Fukuda, T., & Iwao, M. (2000).[1] 1-(tert-Butoxycarbonyl)-3-(triisopropylsilyl)indole: A Versatile Platform for the Synthesis of 2,3-Disubstituted Indoles.[1] Tetrahedron Letters, 41(32), 6113-6116.[1] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Iodination of Indole Derivatives
Subject: Regioselective Electrophilic Iodination using Iodine (
) and 1,2-Diiodoethane (DIE).
Date: October 26, 2023
Author: Senior Application Scientist, Chemical Development Group
Executive Summary
The iodination of indole derivatives is a pivotal transformation in drug discovery, serving as a gateway to cross-coupling reactions (Suzuki, Sonogashira, Heck) for building complex alkaloids and pharmacophores. However, the electron-rich nature of the indole core presents a regioselectivity challenge.
This guide delineates two distinct mechanistic pathways to achieve precise regiocontrol:
) in a base-mediated Electrophilic Aromatic Substitution ().
C2-Selective Iodination: Utilizing 1,2-diiodoethane (DIE) as an electrophilic quench following Directed ortho-Metalation (DoM).
Key Technical Insight: While
is the atom-economical standard for C3 functionalization, 1,2-diiodoethane is the superior electrophile for quenching organolithium intermediates due to its "clean" byproduct profile (releasing volatile ethylene), avoiding the oxidative side-reactions often seen when using to quench carbanions.
Mechanistic Divergence & Reagent Selection
The choice between Iodine and Diiodoethane is dictated by the target position and the electronic state of the indole substrate.
Pathway A: C3-Iodination (The
Protocol)[1]
Mechanism:
. The indole C3 position is the most nucleophilic (highest HOMO coefficient).
Role of Reagents:
forms a -complex with the indole. A base (KOH or ) is required not just to scavenge HI, but to deprotonate the Wheland intermediate, restoring aromaticity.
Active Species: In DMF/KOH, the active species is often the polarized
molecule or hypoiodite species, attacking the neutral indole.
Pathway B: C2-Iodination (The DIE Protocol)
Mechanism: Lithiation-Electrophile Quench. The indole nitrogen must be protected (e.g., Boc, SEM) to allow C2-lithiation (via n-BuLi).
Role of Reagents: 1,2-Diiodoethane acts as a "positive iodine" donor.
Why DIE over
here? When quenching a highly reactive C2-lithioindole, adding solid can lead to localized high concentrations, causing oxidative dimerization (Wurtz-type coupling) or over-iodination. DIE reacts via a specific mechanism where the carbanion attacks an iodine atom, triggering the elimination of ethylene gas. This renders the reaction irreversible and cleaner.
Figure 1: Decision matrix for regioselective iodination. C3 is accessed via direct electrophilic substitution, while C2 requires lithiation and a specific electrophile (DIE).
Detailed Experimental Protocols
Protocol A: C3-Selective Iodination using
/KOH
Best for: Unprotected or N-alkylated indoles requiring functionalization at the most reactive site.
Solvent: DMF (N,N-Dimethylformamide) - Critical for stabilizing the polar transition state.
Step-by-Step Workflow:
Dissolution: In a round-bottom flask, dissolve the indole (e.g., 5 mmol) in DMF (10 mL). Ensure the solution is homogeneous.
Base Addition: Add solid KOH pellets (crushed) or powder. Stir for 5 minutes. The mixture may darken slightly.
Iodine Addition: Dissolve
in a minimal amount of DMF and add it dropwise to the indole mixture at room temperature (20–25°C).
Note: Exothermic reaction. Maintain temperature <30°C to prevent polymerization.
Monitoring: Stir for 45–60 minutes. Monitor via TLC (typically 20% EtOAc/Hexane). The product (3-iodoindole) is usually less polar than the starting material.
Self-Validation: If the spot streaks or conversion stalls, add 0.1 equiv more
.
Quench: Pour the reaction mixture into ice-cold water (50 mL) containing 0.5% sodium thiosulfate (
) and 0.5% ammonia.
Why Thiosulfate? Reduces unreacted iodine (brown) to iodide (colorless).
Why Ammonia? Stabilizes the 3-iodoindole, which can be acid-labile.
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Reference: Bocchi, V., & Palla, G. (1982). Synthesis. (Standardization of KOH/DMF method).
Protocol B: C2-Selective Iodination using 1,2-Diiodoethane
Best for: N-protected indoles (Boc, SEM, TIPS) where C3 is blocked or C2 is the target.
Reagents:
N-Boc-Indole (1.0 equiv)
n-Butyllithium (1.1 - 1.2 equiv, usually 1.6M in hexanes)
Note: 1,2-Diiodoethane residues are minimal as the byproduct is ethylene gas, but excess reagent can be removed via column or sublimation.
Reference: Beak, P., & Snieckus, V. (1982). Accounts of Chemical Research. (Principles of Directed Ortho Metalation).
Comparative Data & Optimization
Feature
Protocol A (/KOH)
Protocol B (Li/DIE)
Selectivity
C3 (kinetic/thermodynamic)
C2 (directed lithiation)
Substrate Req.
Neutral or N-H Indoles
Must be N-Protected (Boc/SEM)
Reagent Cost
Low
High (DIE is specialized)
Atom Economy
High (HI byproduct)
Moderate (Ethylene + LiI byproduct)
Key Risk
Over-iodination (2,3-diiodo)
Moisture sensitivity (Lithium)
Stability
Product can be light/acid sensitive
Product generally stable
Troubleshooting Guide
Problem: Formation of 2,3-diiodoindole in Protocol A.
Cause: Excess iodine or reaction time too long.
Fix: Stoichiometry control (limit
to 1.0 equiv). Stop reaction immediately upon consumption of starting material.
Problem: Low yield in Protocol B (Recovery of starting material).
Cause: Incomplete lithiation or wet THF.
Fix: Titrate n-BuLi before use. Ensure temperature stays at -78°C during addition.
Problem: Purple color persists in work-up.
Fix: Insufficient thiosulfate wash. Wash organic layer again with 10%
.
References
Bocchi, V., & Palla, G. (1982). "Synthesis of 2- and 3-iodoindoles." Synthesis, 1982(12), 1096-1097.
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
Yanada, R., et al. (2004). "Iodination of indoles using iodine and various oxidants." Tetrahedron Letters. (Provides context on oxidative variants).
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-3-methylindole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Substituted 3-Methylindoles The 3-methylindole scaffold is a privileged motif in medicinal chemistry and materia...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted 3-Methylindoles
The 3-methylindole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds. Functionalization at the C2 position of this core structure opens up a rich chemical space for the development of novel therapeutics, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, offering a significant advantage over classical methods due to their broad functional group tolerance, high efficiency, and predictable stereochemistry.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-iodo-3-methylindole, a key building block for the synthesis of diverse 2-substituted 3-methylindoles. We will delve into the mechanistic underpinnings and practical execution of five major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The protocols provided herein are designed to be robust and adaptable, serving as a valuable resource for researchers in both academic and industrial settings.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[2] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted indoles, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for the success of the reaction, particularly with nitrogen-containing heterocycles which can act as catalyst inhibitors.[2] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote the reductive elimination step and prevent catalyst deactivation. The base plays a crucial role in activating the boronic acid for transmetalation.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-3-methylindole with Phenylboronic Acid
Materials:
N-Boc-2-iodo-3-methylindole (1.0 equiv)
Phenylboronic acid (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (3.0 equiv)
1,4-Dioxane (anhydrous)
Water (deionized)
Procedure:
To a flame-dried Schlenk tube under an argon atmosphere, add N-Boc-2-iodo-3-methylindole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the tube with argon three times.
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-methylindoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] This reaction is instrumental in the synthesis of conjugated enynes and aryl-alkynes, which are valuable intermediates in organic synthesis and have applications in materials science.
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[3] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[5]
Caption: Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of 2-Iodo-3-methylindole with Phenylacetylene
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[1] This reaction has broad applications in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many drug molecules.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent β-hydride elimination.[8]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-3-methylindole with Aniline
Heck Reaction: Vinylation of 2-Iodo-3-methylindole
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10] It is a highly valuable tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex molecules.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[10] A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst. The regioselectivity of the alkene insertion is a key consideration in the Heck reaction.[11]
Caption: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Reaction of 2-Iodo-3-methylindole with Methyl Acrylate
Materials:
N-Boc-2-iodo-3-methylindole (1.0 equiv)
Methyl acrylate (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
Triethylamine (Et₃N) (2.0 equiv)
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
To a Schlenk tube, add N-Boc-2-iodo-3-methylindole, Pd(OAc)₂, and P(o-tol)₃ under an argon atmosphere.
Add anhydrous DMF, followed by triethylamine and methyl acrylate.
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the crude product by flash column chromatography.[12]
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide.[13] It is known for its tolerance of a wide variety of functional groups and the mild reaction conditions often employed.[14]
Mechanistic Rationale
The catalytic cycle of the Stille coupling is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. The choice of ligand can significantly influence the rate of this step.
Caption: Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Stille Coupling of 2-Iodo-3-methylindole with Tributyl(vinyl)tin
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
Felpin, F.-X.; Fouquet, E. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem.2005 , 70, 8575-8578. [Link]
Hughes, D. L. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. J. Org. Chem.2014 , 79, 5463-5479. [Link]
Al-Zoubi, R. M.; et al. Synthesis of pyrimido-indoles via Sonogashira Coupling and [3+3] Annulation Reactions. Preprints2024 . [Link]
Billingsley, K. L.; Buchwald, S. L. Diindolylamine Preparation and Stability Investigations. J. Org. Chem.2011 , 76, 8741-8751. [Link]
Shields, J. D.; et al. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chem. Sci.2022 , 13, 10211-10219. [Link]
Maity, A.; et al. Suzuki-Miyaura coupling of arylboronic acids to gold(iii). Chem. Sci.2015 , 6, 981-986. [Link]
Lu, B. Z.; et al. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Org. Lett.2006 , 8, 3271-3274. [Link]
Kinzel, T.; Zhang, Y.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133, 1114-1117. [Link]
Crestey, F.; et al. Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron2011 , 67, 4793-4803. [Link]
Lee, C. F.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. J. Org. Chem.2018 , 83, 10666-10674. [Link]
Ruiz-Castillo, P.; Buchwald, S. L. Buchwald–Hartwig Amination. Chem. Rev.2016 , 116, 12564-12649. [Link]
Zhao, F.; et al. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry2000 , 6, 843-848. [Link]
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1986 , 108, 3033-3040. [Link]
Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. [Link]
Arcadi, A.; et al. Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. Eur. J. Org. Chem.2005 , 2005, 1946-1955. [Link]
Chong, J. M.; et al. Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Org. Lett.2002 , 4, 4435-4438. [Link]
Barrios-Landeros, F.; Hartwig, J. F. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 10282-10299. [Link]
Arai, M.; et al. Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Chemistry2000 , 6, 843-848. [Link]
Nasrollahzadeh, M.; et al. Heck reaction of n-butyl acrylate or styrene with various aryl halides a. RSC Adv.2015 , 5, 31722-31730. [Link]
Maleki, A.; et al. Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe 2 O 3 @MBD/ Pd-Co under different conditions in water. Sci. Rep.2021 , 11, 1-14. [Link]
Carrow, B. P.; Hartwig, J. F. Recent Progress Concerning the N-Arylation of Indoles. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Iodoindoles
Executive Summary The C2-arylation of indoles is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical candidates. While 3-haloindoles are inherently nucleophilic and stable, 2-iodoindoles p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The C2-arylation of indoles is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical candidates. While 3-haloindoles are inherently nucleophilic and stable, 2-iodoindoles present a unique set of challenges: they are electron-rich yet prone to instability (decomposition/polymerization) and often suffer from catalyst poisoning if the N-H moiety remains unprotected.
This guide provides a standardized approach to coupling 2-iodoindoles with aryl boronic acids. It moves beyond generic "Suzuki conditions" to offer specific, high-turnover protocols that address the steric and electronic nuances of the C2 position.
Critical Parameter Optimization
The Electrophile: 2-Iodoindole Stability
Unlike their bromo- or chloro- counterparts, 2-iodoindoles are highly reactive in oxidative addition but suffer from poor shelf stability.
Handling: 2-iodoindoles should be stored at -20°C in the dark.
Reactivity Profile: The C-I bond is weak, facilitating rapid oxidative addition even at room temperature. However, the resulting Pd(II) species can be intercepted by the free N-H (if unprotected), leading to stable, inactive Pd-amido complexes.
Ligand Selection Strategy
For 2-iodoindoles, the rate-determining step is often transmetallation , not oxidative addition. Therefore, ligands must be electron-rich to facilitate the catalytic cycle but bulky enough to prevent catalyst aggregation.
Ligand Class
Recommendation
Rationale
Buchwald Dialkylbiaryl
SPhos or XPhos
Gold Standard. The steric bulk promotes reductive elimination and protects the Pd center from N-H poisoning. High turnover numbers (TON).
Bidentate Ferrocenyl
dppf
Robust Generalist. Pd(dppf)Cl₂ is exceptionally stable and tolerates water/oxygen better than monophosphines. Ideal for scale-up.
Simple Phosphines
PPh₃
Not Recommended. Often leads to homocoupling and requires high catalyst loading (5-10 mol%).
Base and Solvent Effects[1]
The "Water Effect": A small quantity of water (typically 4:1 or 10:1 organic:water) is essential to form the reactive boronate species [Rb-B(OH)3]-.
Base Selection:
Standard:Cs₂CO₃ (Cesium Carbonate).[1] The large cesium cation improves solubility in organic solvents like dioxane.
Sensitive Substrates:K₃PO₃ (Potassium Phosphate, tribasic). Milder buffering capacity, reduces protodeboronation of the boronic acid partner.
Standardized Protocols
Method A: The "Robust" Protocol (Protected Indoles)
Best for: N-Boc, N-SEM, or N-Methyl 2-iodoindoles coupled with standard aryl boronic acids.
Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in a small amount of toluene under inert gas for 10 mins to generate the active catalytic species.
Charge: Add the 2-iodoindole, boronic acid, and solid K₃PO₄ to the reaction vessel.
Combine: Transfer the catalyst solution to the vessel. Add remaining solvent.
React: Heat to 90-100°C . The biphasic nature of Toluene/Water protects the catalyst.
Note: If conversion stalls, add a second portion of boronic acid (0.5 equiv), as protodeboronation is the most common failure mode here.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific entry point of the 2-iodoindole and the critical role of the base.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-iodoindole. Note that for iodides, the oxidative addition is rapid, making transmetallation the critical control point.
Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
No Reaction (SM remaining)
Catalyst poisoning or oxidation.
Ensure strict inert atmosphere. Switch to Method B (SPhos) to prevent N-H coordination to Pd.
Switch base to K₃PO₄ or KF . Lower temperature to 60°C and extend time. Use Boronic Esters (Pinacol) instead of Acids.
Dehalogenation (Indole formed)
-hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents (EtOH/MeOH). Use DMF or Toluene .[4] Increase catalyst loading.
Decision Workflow
Use this logic tree to select the optimal experimental conditions for your specific substrate.
Figure 2: Experimental decision matrix for selecting coupling conditions based on substrate protection and steric profile.
References
Indolyl Phosphine Ligands: So, C. M., et al. "Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts."[5] Journal of Organic Chemistry, 2008.[5]
Unprotected Heterocycles: Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[6][7] Journal of the American Chemical Society, 2007.[8]
Pd(dppf)Cl2 Utility: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[3] Canadian Journal of Chemistry, 2023.[3] [3]
General Protocol Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.
Mechanism & Ligands: Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Sonogashira Coupling of 2-Iodo-3-Methylindole with Terminal Alkynes
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The 2-alkynyl-3-methylindole scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and indole-fused polycyclic alkaloids. This guide details the precision engineering of the Sonogashira cross-coupling reaction to install terminal alkynes at the C2 position of 2-iodo-3-methylindole.
While the indole nucleus is electron-rich, the C2 position is sufficiently electrophilic for palladium-catalyzed oxidative addition, provided the catalyst system is tuned to overcome the electron-donating effect of the C3-methyl group. This protocol outlines two distinct methodologies: a robust Standard Pd/Cu-Catalyzed Protocol for general discovery and a Copper-Free Advanced Protocol for sensitive substrates prone to Glaser homocoupling.
Mechanistic Insight & Reaction Design
2.1 Substrate Analysis: The 2-Iodo-3-Methylindole Core
Electronic Environment: Indoles are
-excessive heterocycles. The C3-methyl group exerts a positive inductive effect (+I), increasing electron density at the C2 position. This makes the C2-I bond less reactive toward oxidative addition compared to simple aryl iodides.
The "Free N-H" Challenge: The acidic N-H proton (
) can be deprotonated by the amine bases used in Sonogashira coupling. The resulting indolyl anion can coordinate to Palladium, potentially poisoning the catalyst or altering the reaction pathway.
Recommendation: For maximum yield, N-protection (e.g., Boc, Tosyl, Methyl) is recommended. However, the protocols below are optimized to tolerate the free N-H if protection is not feasible.
2.2 The Catalytic Cycle (Visualization)
The reaction proceeds via the canonical Pd(0)/Pd(II) cycle. The critical deviation in this specific substrate is the slower rate of oxidative addition due to the electron-rich indole ring.
Figure 1: Catalytic cycle highlighting the oxidative addition step, which is rate-limiting for electron-rich 2-iodo-3-methylindole substrates.[1]
Experimental Protocols
Method A: Standard Pd/Cu Catalysis (Robust & Scalable)
Best for: Routine synthesis, stable alkynes, and substrates where trace copper contamination is acceptable.
Activator/Base: Tetrabutylammonium fluoride (TBAF) (3.0 equiv, 1M in THF)
Solvent: THF (or water/surfactant systems like TPGS-750-M for green variants)
Step-by-Step Protocol:
Charging: Add 2-iodo-3-methylindole (1.0 equiv) and PdCl2(PPh3)2 (0.03 equiv) to a vial under inert atmosphere.
Reagent Addition: Add THF followed by the terminal alkyne (1.2 equiv).
Activation: Add TBAF solution dropwise.
Mechanism:[2][3][4][5][6] TBAF acts as both a base and a phase-transfer catalyst, activating the alkyne without Copper.
Reaction: Heat to 60–80 °C for 4–12 hours.
Note: Copper-free reactions are kinetically slower and generally require heat.
Workup: Standard extraction. Note that TBAF can cause emulsions; use brine liberally.
Optimization & Troubleshooting Guide
Use the following decision tree to select the optimal conditions for your specific 2-iodo-3-methylindole derivative.
Figure 2: Decision tree for reaction optimization based on substrate protection and alkyne stability.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
No Reaction (SM remains)
Catalyst poisoning or oxidation.
Ensure CuI is white. Degas solvents thoroughly. Increase Pd loading to 5 mol%.
Glaser Product (Alkyne dimer)
Presence of O2 with Cu catalyst.
Switch to Method B (Cu-free). Strictly exclude air. Add alkyne slowly.
Deiodination (Indole-H formed)
Hydride source in solvent/base.
Use fresh, anhydrous DMF/THF. Avoid heating above 80°C if possible.
Low Yield (Free N-H)
Indolyl anion interference.
Protect Nitrogen (Boc/Tosyl) or use Na2PdCl4 / t-Bu3P in water/micelles (Green method).
Safety & Handling
2-Iodo-3-methylindole: Treat as a potential irritant and sensitizer. Avoid inhalation of dust.
Alkynes: Low molecular weight alkynes are flammable. High molecular weight alkynes are generally stable but should be kept cool.
Palladium/Copper: Heavy metals.[7] Dispose of aqueous waste in appropriate metal-scavenging streams.
TBAF: Corrosive and toxic. Reacts with glass; use plasticware if storing for long periods, though reaction vessels can be glass for short durations.
References
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][4] Chemical Reviews, 107(3), 874–922. Link
Indole Functionalization: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644. Link
Copper-Free Methodologies: Liang, Y., Xie, Y. X., & Li, J. H. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[2][5] The Journal of Organic Chemistry, 71(1), 379–381.[2] Link
Green Chemistry (Micellar): Handa, S., et al. (2018).[7] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[7] Organic Letters, 20(2), 542–545.[5][7] Link
Medicinal Chemistry Applications: Garg, N. K., et al. (2010). Synthesis of Indoles and 2-Oxindoles via Sonogashira Coupling. Journal of the American Chemical Society, 132(38), 13168. Link
C-H activation vs direct iodination strategies for 3-methylindole
Comparative Strategies: Electrophilic Substitution vs. Pd-Catalyzed C-H Activation Executive Summary The functionalization of 3-methylindole (skatole) presents a classic chemoselectivity challenge in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Strategies: Electrophilic Substitution vs. Pd-Catalyzed C-H Activation
Executive Summary
The functionalization of 3-methylindole (skatole) presents a classic chemoselectivity challenge in medicinal chemistry. While the C3 position is the inherent nucleophilic hotspot of the indole ring, its occupation by a methyl group forces incoming electrophiles to alternative sites. This Application Note compares two distinct methodologies for installing an iodine atom at the C2 position:
Direct Electrophilic Iodination: Relying on the "C3-attack/1,2-migration" mechanism.
Pd-Catalyzed C-H Activation: Utilizing Directing Group (DG) auxiliary strategies.
Key Takeaway: While direct iodination with N-Iodosuccinimide (NIS) is atom-economical and scalable for simple substrates, it often suffers from regiochemical leakage (C5/C6 iodination). Transition-metal-catalyzed C-H activation offers superior site-selectivity and functional group tolerance, albeit with higher reagent costs and step-counts.
The Chemoselectivity Challenge
Indoles are electron-rich heterocycles.[1] In 3-methylindole, the electronic bias favors electrophilic attack at C3 . Since C3 is blocked, the outcome of iodination depends heavily on the mechanism:
Thermodynamic Control: Favors C2 iodination via rearrangement.
Kinetic Leakage: Electrophilic attack on the benzenoid ring (C5 or C6) can occur if the C2 pathway is sterically or electronically impeded.
The choice between "Direct" and "C-H Activation" strategies is effectively a choice between relying on intrinsic electronic bias (Direct) versus overriding bias with geometric constraints (C-H Activation).
Strategy A: Direct Electrophilic Iodination
Mechanism: Electrophilic Aromatic Substitution (EAS) via Plancher Rearrangement.
In the absence of a metal catalyst, an electrophilic iodine species (
) attacks the most nucleophilic position (C3) to form a Wheland intermediate (arenium ion). Because C3 is quaternary, the iodine undergoes a 1,2-migration to C2 to restore aromaticity.
Protocol A: NIS-Mediated C2-Iodination
Scope: Ideal for gram-scale synthesis where minor regioisomers (C5/C6) can be removed via recrystallization.
Dissolution: Charge a flame-dried round-bottom flask with 3-methylindole (1.0 equiv) and dissolve in DMF (0.5 M concentration). Note: DMF promotes the ionic mechanism required for the migration.
Addition: Cool the solution to 0 °C. Add NIS (1.1 equiv) portion-wise over 15 minutes. Critical: Rapid addition causes local hotspots, increasing C5-iodination byproducts.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.
QC Point: Monitor via TLC (20% EtOAc/Hexane). The product (2-iodo-3-methylindole) is typically less polar than the starting material. Stain with Vanillin to distinguish indole species.
Workup: Dilute reaction with EtOAc and wash with 10%
(to remove excess iodine/succinimide color) followed by Brine.
Purification: Dry organic layer over
. Concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
(-) Risk of C5/C6 isomers (approx. 5–10% depending on scale).
(-) Sensitive to moisture (water can trap the C3-intermediate, leading to 3-hydroxyindolenines).
Strategy B: Pd-Catalyzed C-H Activation
Mechanism: Ligand-Directed C-H Functionalization.
This strategy uses a removable Directing Group (DG) on the Nitrogen. The Pd(II) catalyst coordinates to the DG, placing the metal in proximity to the C2-H bond. A Concerted Metalation-Deprotonation (CMD) pathway cleaves the C2-H bond, forming a palladacycle that subsequently undergoes oxidative addition with the iodine source.
DG Installation (Pre-step): If starting with free indole, protect with Pivaloyl chloride (PivCl, NaH, THF) to generate N-Pivaloyl-3-methylindole. Why Pivaloyl? It is bulky, preventing N-coordination saturation, and directs Pd exclusively to C2.
Catalyst Loading: In a sealed tube, combine N-Piv-3-methylindole (1.0 equiv), Pd(OAc)
(10 mol%), and AgOAc (1.0 equiv).
Solvent & Reagent: Add NIS (1.2 equiv) and DCE (0.2 M). Seal the tube under Argon.
Heating: Heat to 80–100 °C for 12 hours.
Mechanistic Insight: The AgOAc acts to regenerate the active Pd(II) species and sequester iodide ions, driving the reaction forward.
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove AgI precipitates and Pd black.
Purification: Concentrate filtrate. Purify via column chromatography.[1][3]
DG Removal (Post-step): Hydrolyze the Pivaloyl group using LiOH/MeOH or NaOMe to reveal the free N-H 2-iodo-3-methylindole.
Pros/Cons:
(+) >98:2 Regioselectivity (C2 vs C5).
(+) Tolerates sensitive functional groups on the benzene ring.
(-) Requires N-protection/deprotection (2 extra steps).
(-) High cost of Pd and Ag reagents.
Comparative Analysis & Decision Matrix
Feature
Strategy A: Direct Iodination (NIS)
Strategy B: C-H Activation (Pd-Cat)
Primary Mechanism
Electrophilic Substitution (SEAr)
Concerted Metalation-Deprotonation (CMD)
Selectivity Source
Electronic Bias + Migration
Geometric Constraint (Directing Group)
Major Byproduct
5-iodo or 6-iodo isomers
Unreacted SM (if catalyst dies)
Atom Economy
High
Low (requires Ag salts/DG)
Cost
$
$
Ideal Use Case
Multi-gram scale, early intermediates
Late-stage drug analogs, high purity needs
Visualizing the Mechanistic Divergence
The following diagram illustrates the critical bifurcation in pathways. Note how Strategy A relies on a high-energy migration, while Strategy B locks the geometry.
Caption: Mechanistic bifurcation between electronic-controlled migration (Top) and sterically-controlled metalation (Bottom).
Troubleshooting & QC Parameters
To ensure the "Self-Validating" nature of these protocols, check the following NMR signatures:
Starting Material: 3-Methylindole C2-H appears as a doublet or multiplet around
6.9–7.1 ppm (depending on solvent) with coupling to NH.
Product (2-Iodo): The disappearance of the C2-H proton is diagnostic.
Regioisomer Check (Direct Method):
If C2-H remains (singlet/doublet) but aromatic region changes pattern, you have likely iodinated the benzene ring (C5/C6).
C5-Iodo: Look for a meta-coupling doublet (
~7.8–8.0 ppm) corresponding to C4-H.
References
Electrophilic Substitution Mechanism
Mechanistic insights into the regioselectivity of electrophilic
Application Note: One-Pot Synthesis of 2-Iodo-3-Methylindole Derivatives
Executive Summary & Strategic Analysis The synthesis of 2-iodo-3-methylindole presents a specific regiochemical challenge often misunderstood in standard indole methodology. While the well-known iodocyclization of 2-alky...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 2-iodo-3-methylindole presents a specific regiochemical challenge often misunderstood in standard indole methodology. While the well-known iodocyclization of 2-alkynylanilines (using
/NaHCO or NIS) typically yields 3-iodoindoles (e.g., 3-iodo-2-methylindole), the target 2-iodo isomer requires a different mechanistic approach to ensure position-2 selectivity.
This guide details the One-Pot C2-Lithiation/Iodination Protocol , the industry-standard method for accessing 2-iodo-3-methylindole with high isomeric purity. Unlike cyclization strategies that are governed by electronic bias favoring C3-electrophilic attack, this protocol utilizes the directed metalation of the indole C2-H bond, followed by an electrophilic quench. This method is favored in drug development for its reliability, scalability, and ability to generate versatile cross-coupling partners for Suzuki-Miyaura and Sonogashira reactions.
Key Advantages of this Protocol:
Regiocontrol: Exclusively targets the C2 position, avoiding the C3-iodo isomer common in cyclization routes.
Atom Economy: Direct functionalization of the commercially available 3-methylindole (skatole) core.
One-Pot Efficiency: Eliminates the need for intermediate isolation between protection (optional) or deprotonation steps.[1]
Mechanistic Design
The reaction relies on the acidity difference between the N-H (
) and C2-H () protons. A strong base (-BuLi) is used to generate a dianion species (in unprotected systems) or a monoanion (in N-protected systems), which is then trapped by an iodine source.
Reaction Pathway (Unprotected Route)
First Deprotonation:
-BuLi removes the N-H proton, forming the indolyl anion.
Second Deprotonation (C2-Lithiation): A second equivalent of
-BuLi (or -BuLi) removes the C2 proton. This is facilitated by the coordination of the lithium to the nitrogen, directing the base to the adjacent C2 position (Directed ortho-Metalation, DoM).
Iodination: The resulting 1,2-dilithioindole intermediate is quenched with Iodine (
), which reacts preferentially at the softer, more nucleophilic C2 carbon over the harder Nitrogen anion.
Figure 1: Mechanistic pathway for the generation of 2-iodo-3-methylindole via dilithiation strategy.
Detailed Experimental Protocol
Objective: Synthesis of 2-iodo-3-methylindole (10 mmol scale).
Safety Note:
-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Cool the solution to -78°C (Dry ice/Acetone bath).
Add
-BuLi (2.5 M, 8.8 mL, 22.0 mmol, 2.2 equiv) dropwise via syringe over 15 minutes.
Observation: The solution typically turns yellow/orange.
Crucial Step: Allow the mixture to warm to -10°C and stir for 1 hour. This warming is essential to overcome the kinetic barrier of removing the C2 proton.
Note: Some protocols suggest using
to protect the N-position transiently, but the double-lithiation method is effective if temperature is controlled.
Iodination:
Cool the reaction mixture back down to -78°C .
Dissolve Iodine (
) (2.8 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) in a separate dry vial.
Add the Iodine solution dropwise to the reaction flask over 10 minutes.
Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.
Workup & Purification:
Quench the reaction with saturated
solution (20 mL).
Add saturated
(20 mL) to reduce excess iodine (color change from dark brown to yellow/clear).
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). 2-Iodoindoles can be unstable on silica; use 1% Et3N in the eluent if degradation is observed.
Expected Results
Yield: 65–80%
Appearance: Off-white to pale yellow solid.
Stability: Store at -20°C under inert gas; sensitive to light and acid.
Optimization & Troubleshooting
Variable
Recommendation
Rationale
N-Protection
Use N-Boc or N-Tosyl
If yields are low (<50%), protect the Nitrogen first. N-Boc-3-methylindole allows for mono-lithiation at C2 using only 1.1 eq of -BuLi, which is often cleaner.
Temperature
Warm to -10°C during lithiation
The C2 proton of the N-lithio species is not acidic enough to be removed at -78°C. Warming is required for the second deprotonation.
Iodine Source
vs. NIS
is standard. NIS can be used but is harder to purify from succinimide byproducts in one-pot slurries.
Regioselectivity
Verify by NMR
2-Iodo: No singlet at 6.9-7.2 ppm (C2-H). 3-Iodo: Singlet at C2-H remains; methyl group shift changes.
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.[2]
Scope and Limitations
This protocol is specifically optimized for 2-iodo-3-alkylindoles .
Substrate Scope: Works well for 3-methyl, 3-benzyl, and 3-phenyl indoles.
Incompatibility: Substrates with base-sensitive groups (esters, nitro, unprotected alcohols) on the benzene ring require protection or alternative routes (e.g., halogen exchange).
Regiochemical Contrast: If the user attempts the iodocyclization of 2-(1-propynyl)aniline (using
/NaHCO), the product will be 3-iodo-2-methylindole , not the requested 2-iodo-3-methylindole. This distinction is critical for project success.
References
Preparation of 2-Iodo-3-methylindole via Lithiation:
Huang, Q., Campo, M. A., Yao, T., Tian, Q., & Larock, R. C. (2004). Synthesis of fused polycycles by 1,4-palladium migration. The Journal of Organic Chemistry, 69(24), 8251-8257.
[Link]
C2-Functionalization of Indoles (Review):
Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension. Angewandte Chemie International Edition, 48(51), 9608-9644.
[Link]
Contrast: Synthesis of 3-Iodoindoles via Cyclization:
Yue, D., & Larock, R. C. (2004).[3] Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines.[4] Organic Letters, 6(6), 1037-1040.
[Link]
General Indole Lithiation Protocols:
Bergman, J., & Venemalm, L. (1990). Lithiation of 3-alkylindoles. The Journal of Organic Chemistry, 57(8), 2495–2497.
[Link]
Lithiation Process Optimization Center: 3-Methylindole (Skatole)
Current Status: Operational | Topic: C-2 vs. Lateral Lithiation at -78°C Mission Statement This guide addresses the kinetic and thermodynamic challenges of lithiating 3-methylindole.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: C-2 vs. Lateral Lithiation at -78°C
Mission Statement
This guide addresses the kinetic and thermodynamic challenges of lithiating 3-methylindole. While 3-methylindole appears simple, the presence of the C-3 methyl group and the acidic N-H proton creates a tripartite competition between N-deprotonation , C-2 directed lithiation , and lateral (benzylic) lithiation .
This technical center focuses on the C-2 Functionalization Pathway (the primary objective in drug discovery for this substrate) while providing troubleshooting for lateral lithiation issues.
Module 1: The Gold Standard Protocol (C-2 Selective)
Objective: Maximize yield of C-2 substituted 3-methylindole while suppressing nucleophilic attack on the protecting group and lateral alkyl deprotonation.
The "Why" Behind the Protocol:
Protection is Mandatory: The N-H proton (
) consumes one equivalent of base and creates an insoluble anion. We use N-Boc (tert-butoxycarbonyl) because it serves as a powerful Directed Metalation Group (DMG) for C-2.
Base Selection (
-BuLi vs -BuLi): We recommend -BuLi . -BuLi is nucleophilic enough to attack the Boc carbonyl at -78°C, leading to "protecting group shrapnel" (tert-butyl ketone byproducts) and lower yields. -BuLi is more basic but sterically hindered, preventing this attack.
Additives (TMEDA): The 3-methyl group increases steric bulk. TMEDA (Tetramethylethylenediamine) breaks down organolithium hexamers into reactive monomers/dimers, ensuring complete lithiation.
Optimized Workflow
Parameter
Specification
Rationale
Substrate
N-Boc-3-methylindole
N-Boc coordinates Li, directing it to C-2 (CIPE effect).
Solvent
Anhydrous THF
Ethers are required to coordinate Li; THF is standard.
Long enough for metallation, short enough to stop isomerization.
Step-by-Step Execution
Setup: Flame-dry a 2-neck RBF under Argon flow. Add Anhydrous THF and TMEDA (1.1 equiv).
Cooling: Cool solvent mixture to -78°C (Dry ice/Acetone).
Base Activation: Add
-BuLi (1.1 equiv) dropwise. Wait 10 mins. (This pre-cools the base and ensures the system is dry).
Substrate Addition: Dissolve N-Boc-3-methylindole in minimal THF. Add dropwise down the cold flask side over 10 minutes.
Visual Check: Solution often turns yellow/orange (the lithio-species).
Incubation: Stir at -78°C for 45–60 minutes.
Quench: Add Electrophile (1.2–1.5 equiv) dissolved in THF.
Warming: Allow to warm to RT only after 30 mins of reacting with electrophile.
Module 2: Visualizing the Pathway
The following diagram illustrates the kinetic competition and the critical role of the N-Boc group in directing the lithium to the C-2 position.
Caption: The green path represents the desired kinetic control. The red and yellow paths represent common yield-loss mechanisms (Boc-attack and Anion Isomerization).
Module 3: Troubleshooting Matrix (Q&A)
Q1: I am recovering >40% starting material. Is my base bad?
Diagnosis: If your base titer is confirmed good, the issue is likely aggregation . 3-substituted indoles form tight lithio-aggregates that precipitate or become unreactive at -78°C.
The Fix:
Add TMEDA: Ensure you are using 1.1 equivalents of TMEDA. It breaks tetramers into reactive monomers.
"Kick" the Temp: After adding base at -78°C, warm the flask to -40°C for 15 minutes to ensure complete deprotonation, then cool back to -78°C before adding the electrophile. This overcomes the activation energy barrier for metallation without causing full isomerization.
Q2: I see a byproduct where the Boc group is gone, or I see a tert-butyl ketone.
Diagnosis: You are likely using
-BuLi .[1] The nucleophilic butyl anion is attacking the carbonyl of the Boc group (a "1,2-addition") rather than deprotonating the ring.
The Fix: Switch to
-BuLi (tert-butyllithium) or s-BuLi (sec-butyllithium). These are more basic ( > 50) but significantly more sterically hindered, making nucleophilic attack on the carbonyl kinetically impossible at -78°C.
Alternative: If you must use
-BuLi, switch the protecting group to N-TIPS (Triisopropylsilyl) or N-SO2Ph (Phenylsulfonyl), which are less prone to nucleophilic attack.
Q3: I am getting substitution on the methyl group (Lateral Lithiation) instead of C-2.
Diagnosis: You have lost kinetic control. This happens if the reaction warms up too fast or sits too long. The benzylic (lateral) anion is thermodynamically more stable than the C-2 aryl anion.
The Fix:
Strict Temp Control: Keep the internal probe at -78°C. Do not rely on bath temp.
Quench Faster: Do not stir the anion for >1 hour.
Check Solvent: Ensure THF is used. Non-polar solvents like Hexane favor the thermodynamic product (lateral) due to aggregation effects.
Module 4: Advanced FAQ
Q: Can I do this without N-protection?A: Technically, yes, via a Dianion strategy , but it is not recommended for high yields.
Mechanism:[1][2][3] You use 2.2 equiv of base. The first equiv removes the N-H. The second removes C-2.[4]
Problem: The dianion of 3-methylindole is extremely insoluble in THF at -78°C. It forms a brick-like precipitate that won't react with your electrophile. You would need to add CO2 or huge excesses of electrophile to get even 30% yield. Protect the Nitrogen.
Q: Why use THF? Can I use Diethyl Ether?A: THF is preferred. The oxygen lone pairs in THF coordinate to the Lithium cation, breaking up aggregates and increasing the "basic strength" of the reagent. Diethyl ether is a weaker donor. Using Ether often results in slower lithiation, requiring higher temps, which then triggers the "Anion Dance" (isomerization to the methyl group).
Q: How do I remove the N-Boc group afterwards?A: Standard TFA/DCM (1:4) at Room Temperature for 1 hour, or thermal deprotection (heating to 150°C) if your molecule is acid-sensitive.
Module 5: Decision Tree for Troubleshooting
References
Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer. (Detailed review of N-protecting group effects on regioselectivity).
Snieckus, V. (1990).[5] Directed Ortho Metalation.[5][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. . (The foundational text on Directed Metalation Groups/DMGs).
Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Topic for the 1980s. . (Explains the Complex Induced Proximity Effect - CIPE).
Bergman, J., & Venemalm, L. (1992). Lithiation of 3-alkylindoles. . (Specific study on 3-alkylindole lithiation challenges).
minimizing protodeiodination side reactions in palladium catalysis
Topic: Minimizing Protodeiodination in Palladium Catalysis Ticket Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Phase: Is it Stalled or Sabotaged? Before optimizing, we must diagnose the failu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Protodeiodination in Palladium Catalysis
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Is it Stalled or Sabotaged?
Before optimizing, we must diagnose the failure mode. A common error in palladium catalysis is confusing catalyst inactivation (where the aryl iodide remains untouched) with protodeiodination (where the aryl iodide is converted to the aryl hydride).
The Symptom: You observe the disappearance of the aryl iodide (Ar-I) by LCMS/GCMS, but the desired product is absent. Instead, you see a mass corresponding to [M-126+1] (loss of I, gain of H).
The Diagnostic Workflow:
Figure 1: Diagnostic logic to distinguish between catalyst death (oxidative addition failure) and active side-reactions (protodeiodination).
The Mechanism: The "Hydride Hijack"
To stop the side reaction, you must understand its origin. Protodeiodination occurs when the oxidative addition intermediate (
) intercepts a hydride source instead of the coupling partner.
) can form Pd-alkoxides that -eliminate to release isobutylene and a Pd-Hydride.
Substrates: Amines with
-hydrogens can act as reductants.
The Pathway:
Figure 2: The bifurcation point. Path A leads to the desired cross-coupling. Path B (The Hydride Hijack) leads to protodeiodination.
Strategic Solutions (Troubleshooting FAQs)
Scenario A: "I'm using NaOtBu in Isopropanol and seeing 40% deiodination."
Root Cause: This is the "perfect storm" for hydride generation. Isopropanol is an excellent hydride donor, and tert-butoxide facilitates the formation of palladium alkoxides which can also decompose.
Solution: Switch to an Aprotic / Inorganic system.
Component
High Risk (Hydride Donors)
Low Risk (Inert)
Solvent
Isopropanol, Methanol, Ethanol
Toluene, Dioxane, DMF, THF
Base
, , Ethoxide
, ,
Why? Inorganic bases like Cesium Carbonate are insoluble in organic solvents and operate via a heterogeneous mechanism (interfacial deprotonation), drastically reducing the concentration of dissolved base available to coordinate to Palladium and transfer a hydride [1].
Scenario B: "I switched to Toluene/Cs2CO3, but I still see deiodination."
Root Cause: Slow Transmetallation. If the desired reaction (Path A in Fig 2) is too slow—perhaps due to a sterically hindered amine or boronic acid—the catalyst "waits" in the oxidative addition state. The longer it waits, the higher the probability it will find a trace hydride source (even from the substrate itself).
Solution: Accelerate the desired cycle using Advanced Ligands .
Recommendation: Switch to Buchwald G3/G4 Precatalysts containing ligands like BrettPhos or RuPhos .
Mechanism: These bulky, electron-rich ligands facilitate extremely rapid reductive elimination. By speeding up the "exit" of the product, you minimize the residence time of the vulnerable Pd(II) intermediate [2].
Scenario C: "My reaction turns black immediately (Pd Black formation)."
Root Cause: Catalyst decomposition often accompanies protodeiodination. As Pd(II) is reduced to Pd(0) to release Ar-H, if the ligand cannot stabilize the resulting Pd(0), it aggregates into inactive Pd black.
Solution: Use Precatalysts rather than Pd(OAc)2 + Ligand.
In situ mixing often requires an "induction period" where Pd(II) is reduced to Pd(0) by the amine or solvent (generating hydrides!).
G4 Precatalysts (e.g., XPhos Pd G4) enter the cycle directly upon deprotonation, eliminating the need for an initial reduction step that risks side reactions [3].
The "Low-Hydride" Protocol
This protocol is designed to minimize hydride sources for a standard Buchwald-Hartwig or Suzuki coupling where deiodination is a known risk.
Vessel Prep: Flame-dry a reaction vial equipped with a stir bar. Allow to cool under a stream of inert gas (Ar or
).
Solids: Charge the vial with the Aryl Iodide, Coupling Partner (if solid),
, and the Pd G4 Precatalyst .
Note: Weighing the precatalyst in air is fine, but minimize exposure time.
Evacuation: Cap the vial (septum cap). Evacuate and backfill with inert gas 3 times. Oxygen removal is critical not just for the catalyst, but because oxidation of solvents can generate peroxides/aldehydes that act as hydride triggers.
Liquids: Syringe in the anhydrous solvent.
Temperature: Place in a pre-heated block (typically 80–100 °C).
Tip: Do not ramp the temperature. Drop the vessel into the hot block. Fast initiation favors the catalytic cycle over the decomposition cycle.
Technical Support Center: Purification of Light-Sensitive 2-Iodoindole Compounds by Column Chromatography
Welcome to the dedicated technical support center for the purification of light-sensitive 2-iodoindole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the u...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the purification of light-sensitive 2-iodoindole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the column chromatography of this particular class of molecules. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 2-iodoindole compounds in a question-and-answer format.
Question 1: I'm observing significant product degradation (color change, multiple spots on TLC) during column chromatography. What are the likely causes and how can I mitigate this?
Answer:
Product degradation of 2-iodoindoles during column chromatography is a common and frustrating issue, primarily stemming from their inherent light sensitivity and potential instability on silica gel.[1][2] The indole nucleus can be sensitive to acidic conditions, and the carbon-iodine bond can be labile, especially under prolonged exposure to light and silica.[1]
Here’s a systematic approach to troubleshooting and preventing degradation:
Minimize Light Exposure: This is the most critical factor. Higher energy wavelengths of light, particularly in the blue and UV ranges, can provide the activation energy needed to break the C-I bond or degrade the indole ring.[3]
Actionable Steps:
Wrap your glass column completely in aluminum foil.[3][4]
Conduct the entire purification process in a darkened fume hood or under amber or red light.[3][5] Lights with a wavelength greater than 500 nm are generally safer.[5]
Use amber-colored glassware for all solutions and fraction collection tubes.[3][4] If unavailable, wrap them in aluminum foil.
Deactivate the Stationary Phase: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the degradation of sensitive indoles.[6]
Actionable Steps:
Prepare a slurry of your silica gel in the initial mobile phase.
Add 1% triethylamine (or another suitable base like pyridine) to the slurry and stir for 30 minutes.
Pack the column with this neutralized silica. This will help to cap the acidic silanol groups.
Reduce Column Residence Time: The longer your compound is on the column, the greater the opportunity for degradation.
Actionable Steps:
Use flash column chromatography with positive air pressure to accelerate the elution.
Optimize your mobile phase polarity to ensure your compound elutes in a reasonable number of column volumes (ideally between 3 and 10).
Consider Alternative Stationary Phases: If degradation persists on silica, consider less acidic alternatives.
Actionable Steps:
Alumina (basic or neutral): This can be a good alternative, but be aware that it has different selectivity than silica.
Florisil: This is another potential alternative for compounds that are unstable on silica gel.[6]
Question 2: My 2-iodoindole compound is streaking or tailing on the TLC and column, leading to poor separation. What's causing this and how can I achieve sharper bands?
Answer:
Peak tailing or streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with your mobile phase or sample application.[7] For indole derivatives, this can be due to the interaction of the N-H proton with the acidic silanol groups on the silica surface.
Mitigate Strong Compound-Silica Interactions:
Actionable Step: Add a small amount of a competitive binder to your mobile phase. For example, adding 0.1-1% triethylamine or a few drops of acetic acid (depending on the nature of your compound and impurities) can help to saturate the active sites on the silica gel, leading to more symmetrical peak shapes.
Optimize Mobile Phase Composition: The choice and purity of your solvents are crucial.
Actionable Steps:
Ensure your solvents are HPLC grade and thoroughly mixed.
If using a buffered mobile phase, ensure the pH is stable and appropriate for your compound to remain in a neutral state.[8]
Improve Sample Loading Technique: Overloading the column is a common cause of band broadening.
Actionable Steps:
Aim to load no more than 1-5% of the silica gel weight with your crude sample.
Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent to ensure a tight application band at the top of the column.
For less soluble compounds, consider dry loading by adsorbing your sample onto a small amount of silica gel or Celite before carefully adding it to the top of the column.[9]
Question 3: I'm getting a low yield of my 2-iodoindole after column chromatography, even though the TLC of the crude material looks clean. Where could my compound be going?
Answer:
Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase, degradation (as discussed in Question 1), or co-elution with impurities that were not visible on the initial TLC.
Irreversible Adsorption: Some compounds can bind very strongly to the silica gel and may not elute with the chosen mobile phase.
Actionable Steps:
After your expected product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and analyze the collected fractions to see if any of your compound was retained.
As mentioned previously, deactivating the silica with a base can help prevent strong adsorption.
Co-elution with Non-UV Active Impurities: Your initial TLC analysis might not be revealing all impurities, especially if they are not UV-active.
Actionable Steps:
Stain your TLC plates with a more general stain, such as potassium permanganate or ceric ammonium molybdate, to visualize a broader range of compounds.
Analyze your fractions by a more sensitive method, such as LC-MS, to check for purity and identify any co-eluting species.[10][11]
Volatility: While less common for iodinated indoles, ensure your compound is not volatile enough to be lost during solvent removal under reduced pressure (rotary evaporation).
Actionable Step: Use moderate temperatures on the rotovap water bath and be careful not to leave the purified compound under high vacuum for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2-iodoindoles?
A1: For most applications, silica gel (60 Å, 230-400 mesh) is the standard choice due to its versatility and cost-effectiveness.[9] However, due to the potential for degradation on acidic silica, it is highly recommended to use silica that has been deactivated with a base like triethylamine.[6] If degradation remains an issue, neutral alumina can be a suitable alternative. The choice of stationary phase is highly dependent on the specific properties of your analyte.[12][13][14]
Q2: How do I choose the right mobile phase for my 2-iodoindole purification?
A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for your target compound on TLC to ensure good separation on the column. A common starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[15] The polarity can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.[9]
Q3: Should I be concerned about the presence of stabilizers in my solvents?
A3: Yes, some solvents, particularly halogenated ones like dichloromethane, may contain stabilizers (e.g., amylene). While generally not an issue, for highly sensitive compounds, these stabilizers could potentially react with your 2-iodoindole. Using high-purity, stabilizer-free solvents is ideal but not always practical. If you suspect an issue, consider using alternative solvent systems. Additionally, some iodo-containing compounds are sold with copper as a stabilizer, which should be considered during purification.[16]
Q4: Can I use an automated flash chromatography system for my light-sensitive 2-iodoindole?
A4: Absolutely. Automated systems offer the advantage of speed and reproducibility. However, you must take precautions to protect your compound from light. Cover the column and any transparent tubing with aluminum foil or use UV-protected cartridges and tubing if available.[17]
Q5: How can I monitor the purity of my fractions?
A5: Thin-layer chromatography (TLC) is the most common and immediate method. Spot each fraction on a TLC plate and visualize under a UV lamp (254 nm and/or 365 nm). For a more comprehensive assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[11][18]
Column Chromatography Parameter Summary
Parameter
Recommendation for 2-Iodoindoles
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh), deactivated with 1% triethylamine.
Standard choice, deactivation minimizes degradation.[6]
Neutral Alumina
Alternative for highly acid-sensitive compounds.
Mobile Phase
Hexanes/Ethyl Acetate or Dichloromethane/Hexanes gradients.
Good starting points for many indole derivatives.[15]
Add 0.1-1% triethylamine to the mobile phase.
Improves peak shape and reduces tailing.
Sample Loading
Dry loading adsorbed onto silica or Celite.
Promotes a narrow starting band and better separation.[9]
Liquid loading in minimal solvent.
Acceptable for highly soluble compounds.
Light Protection
Wrap column in aluminum foil; work in a dark environment or under amber light.
Prevents photodegradation of the light-sensitive compound.[3][4][5]
Elution Technique
Flash chromatography with positive pressure.
Minimizes time on the column, reducing degradation risk.
Fraction Analysis
TLC with UV visualization and a chemical stain (e.g., permanganate).
Provides immediate feedback on separation and purity.
HPLC or LC-MS for final purity confirmation.
Offers higher resolution and sensitivity for purity assessment.[11]
Experimental Workflow for Purification of a Light-Sensitive 2-Iodoindole
Caption: Workflow for purifying light-sensitive 2-iodoindoles.
Detailed Experimental Protocol
Objective: To purify a hypothetical light-sensitive 2-iodoindole derivative from a crude reaction mixture.
Materials:
Crude 2-iodoindole compound
Silica gel (60 Å, 230-400 mesh)
Triethylamine (Et3N)
Hexanes (HPLC grade)
Ethyl Acetate (HPLC grade)
Glass chromatography column
Aluminum foil
Amber glass vials or test tubes wrapped in foil
TLC plates (silica gel on aluminum backing, with F254 indicator)
TLC developing chamber
UV lamp (254 nm)
Potassium permanganate stain solution
Rotary evaporator
Procedure:
Mobile Phase Optimization (TLC):
Develop a TLC of the crude material using various ratios of hexanes and ethyl acetate.
Identify a solvent system that provides a baseline separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4. For this example, let's assume a 9:1 Hexanes:Ethyl Acetate mixture is optimal.
Preparation of Deactivated Silica:
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude material).
Add the 9:1 Hexanes:Ethyl Acetate mobile phase to create a slurry.
Add triethylamine to the slurry to a final concentration of 1% (v/v).
Stir gently for 20-30 minutes.
Column Packing:
Secure the column vertically in a fume hood with reduced lighting.
Wrap the entire length of the column with aluminum foil.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
Pour the silica slurry into the column. Use positive pressure (a bellows or regulated air line) to gently pack the silica bed and drain the excess solvent until the solvent level is just above the top of the silica.
Sample Loading (Dry Loading):
Dissolve your crude 2-iodoindole in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
Remove the solvent by rotary evaporation until you have a free-flowing powder.
Carefully add this powder to the top of the packed column.
Gently tap the column to settle the powder and add a thin protective layer of sand on top.
Elution:
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
Apply positive pressure to begin eluting the compounds. Maintain a steady flow rate.
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
Fraction Collection and Analysis:
Collect fractions in amber vials or foil-wrapped test tubes.
Monitor the elution by spotting fractions onto a TLC plate.
Develop the TLC plate in the mobile phase and visualize under a UV lamp.
Combine the fractions that contain your pure product.
Solvent Removal and Final Analysis:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator. Use a water bath temperature below 40°C to prevent thermal degradation.
Once the solvent is removed, place the flask under high vacuum for a short period to remove residual solvent.
Obtain the mass of the purified product and calculate the yield.
Confirm the purity and structure of the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Logical Relationship Diagram
Caption: Troubleshooting logic for 2-iodoindole purification.
References
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. [Link]
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
ResearchGate. (2025, December 10). Evaluating light-sensitive injectables: Gaps in manufacturers' package inserts and recommendations for best practices. [Link]
Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Agilent. (n.d.). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. [Link]
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]
PubMed. (2019, November 30). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. [Link]
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
LOCKSS. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Mary R. Brennan, Karen L. E. [Link]
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Agilent. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. [Link]
BrJAC. (2023, February 10). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. [Link]
Diva-portal.org. (n.d.). The impact of various chromatographic conditions on the separation of modified and unmodified oligonucleotides. [Link]
Pharmaceutical Technology. (2025, November 24). Aseptic filling of unstable drug products: How to protect sensitive drugs during the fill finish process. [Link]
MDPI. (n.d.). Challenges in the Measurement of the Volume of Phases for HPLC Columns. [Link]
JOCPR. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
PubMed. (n.d.). Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins. [Link]
Frontiers. (n.d.). Chemicals and instrumentation for iodine measurement. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
Biocompare. (2023, May 18). Chromatography Column Selection Guide. [Link]
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
stability of 2-iodo-3-methylindole in solution vs solid state
Welcome to the technical support center for 2-iodo-3-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-iodo-3-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of 2-iodo-3-methylindole in both solid and solution states. As direct stability data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogs, such as 3-methylindole and other iodo-aromatic compounds, with fundamental chemical principles to offer best practices and troubleshooting strategies.
Overview of 2-Iodo-3-Methylindole Stability
2-Iodo-3-methylindole is a halogenated derivative of 3-methylindole (skatole). The introduction of an iodine atom at the 2-position of the indole ring significantly influences its chemical properties, including its stability. The carbon-iodine (C-I) bond is known to be the weakest of the carbon-halogen bonds and can be susceptible to cleavage by light, heat, and certain chemical reagents. Therefore, careful handling and storage are paramount to maintaining the integrity of this compound.
The primary degradation pathway of concern is deiodination , which would result in the formation of 3-methylindole. This and other potential degradation routes are influenced by the compound's physical state (solid vs. solution) and its environment.
Solid-State Stability and Handling
In its solid form, 2-iodo-3-methylindole is expected to be a crystalline substance. The stability of the solid is primarily affected by temperature, light, and atmospheric oxygen.
Frequently Asked Questions (FAQs) - Solid State
Q1: My solid 2-iodo-3-methylindole has started to turn brown/purple. What is happening?
A1: Discoloration is a common indicator of degradation in indole-containing compounds. For instance, 3-methylindole is known to brown upon aging and exposure to air[1]. This discoloration in your 2-iodo-3-methylindole sample is likely due to a combination of factors:
Oxidation: Indoles can be susceptible to oxidation by atmospheric oxygen.
Photodecomposition: The C-I bond is sensitive to light, particularly UV light. Cleavage of this bond can generate radical species that lead to colored impurities. The photolability of aryl iodides is a well-documented phenomenon[2].
Iodine Formation: Trace amounts of decomposition can release iodine (I₂), which has a characteristic purple/brown color.
To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: What are the optimal storage conditions for solid 2-iodo-3-methylindole?
A2: Based on the known stability of related compounds like 2-methylindole and 3-methylindole, the following storage conditions are recommended to ensure long-term stability:
Parameter
Recommendation
Rationale
Temperature
Freezer (-20°C) or below
Slows down the rate of any potential decomposition reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes oxidation.
Light
Amber vial, stored in the dark
Prevents photodecomposition of the light-sensitive C-I bond.
Container
Tightly sealed container
Prevents exposure to moisture and air.
This guidance is extrapolated from safety data sheets for 2-methylindole and 3-methylindole which recommend cool, dry, and dark storage[3][4].
Q3: Is 2-iodo-3-methylindole compatible with other solid reagents?
A3: Caution should be exercised when mixing 2-iodo-3-methylindole with other solids, especially strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these are known to be incompatible with the parent compound, 3-methylindole[4]. Such mixtures could lead to vigorous and potentially hazardous reactions.
Solution Stability and Solvent Selection
The stability of 2-iodo-3-methylindole in solution is a critical consideration for its use in chemical reactions and biological assays. The choice of solvent, pH, and experimental conditions can significantly impact its integrity.
Frequently Asked Questions (FAQs) - Solution State
Q1: Which solvents are recommended for dissolving 2-iodo-3-methylindole?
A1: The choice of solvent is critical to maintaining the stability of 2-iodo-3-methylindole in solution. Here is a general guide to solvent selection:
Solvent Class
Recommended Solvents
Not Recommended
Rationale
Aprotic, Non-polar
Toluene, Hexane
Generally good for short-term storage if solubility is sufficient.
These are common solvents for reactions involving indoles. However, prolonged storage is not recommended, especially for DMF and DMSO which can contain nucleophilic impurities.
Protic, Polar
Water, Methanol, Ethanol
Protic solvents, especially in the presence of trace acid or base, can facilitate deiodination or other decomposition pathways. Alcohols can potentially act as nucleophiles under certain conditions.
Q2: I am seeing the formation of 3-methylindole in my reaction mixture. What is causing this?
A2: The appearance of 3-methylindole is a strong indication of deiodination. This can be caused by several factors:
Nucleophiles: The presence of strong nucleophiles in your reaction can lead to the displacement of the iodide.
Radical Reactions: The C-I bond can be cleaved under radical conditions, which can be initiated by light or radical initiators. The resulting indolyl radical can then abstract a hydrogen atom from the solvent or another reagent to form 3-methylindole.
Reductive Conditions: Reducing agents in your reaction mixture can reductively cleave the C-I bond.
Acid/Base Catalysis: Although less common for deiodination, acidic or basic conditions can promote other degradation pathways of the indole ring, which might indirectly lead to the formation of 3-methylindole.
To troubleshoot this, consider running your reaction in the dark, under an inert atmosphere, and ensure your solvent is dry and free of nucleophilic impurities.
Q3: How long can I store 2-iodo-3-methylindole in solution?
A3: It is strongly recommended to prepare solutions of 2-iodo-3-methylindole fresh for each use. If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed vial, protected from light, and under an inert atmosphere[1]. The stability of stock solutions in solvents like DMSO at low temperatures can be on the order of months, but this should be experimentally verified for your specific application[1].
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 2-iodo-3-methylindole.
Figure 1: Troubleshooting workflow for issues with 2-iodo-3-methylindole.
Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental results, it is advisable to perform a stability assessment of your batch of 2-iodo-3-methylindole under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose[5][6][7].
Protocol: HPLC-Based Stability Study
Objective: To determine the stability of 2-iodo-3-methylindole in a chosen solvent over time.
Materials:
2-iodo-3-methylindole
HPLC-grade solvent of interest
HPLC system with a UV detector
C18 reverse-phase HPLC column
Volumetric flasks and pipettes
Procedure:
Prepare a Stock Solution: Accurately weigh a sample of 2-iodo-3-methylindole and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to obtain the initial purity profile. This will serve as your baseline.
Incubation: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take one vial and analyze its contents by HPLC.
Data Analysis:
Calculate the peak area of 2-iodo-3-methylindole at each time point.
Monitor for the appearance of new peaks, which would indicate degradation products. A likely degradation product to monitor for is 3-methylindole.
Plot the percentage of the remaining 2-iodo-3-methylindole (relative to the T=0 sample) against time.
Figure 2: Experimental workflow for an HPLC-based stability study.
Potential Degradation Pathway
The most probable non-biological degradation pathway for 2-iodo-3-methylindole is deiodination to form 3-methylindole. This can occur via several mechanisms, with photodecomposition being a significant concern for iodo-aromatic compounds.
Figure 3: A plausible degradation pathway of 2-iodo-3-methylindole.
Doerner, K. C., Cook, K. L., & Mason, B. P. (2009). 3-Methylindole production is regulated in Clostridium scatologenes ATCC 25775. Journal of applied microbiology, 106(4), 1139–1147.
Hu, H., Li, L., Gao, F., & Zhang, X. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology, 13, 1013141.
Curcio-Moretti, C., et al. (2003). Deubiquitination of type 2 iodothyronine deiodinase by von Hippel-Lindau protein-interacting deubiquitinating enzymes regulates thyroid hormone activation. The Journal of biological chemistry, 278(41), 39866–39872.
Synthesis of indoles . Organic Chemistry Portal. [Link]
Zhao, G., & Tong, R. (2019).
Qu, Y., et al. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. International Journal of Molecular Sciences, 25(17), 9348.
Patil, S. L., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
Jeppesen, L., & Nielsen, J. K. (2000). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Dansk kemi, 81(6/7), 22-23.
Jo, S., et al. (2023). The Physiological Functions and Polymorphisms of Type II Deiodinase. Endocrinology and Metabolism, 38(2), 159-168.
Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery . YouTube. [Link]
Sharma, P., & Kumar, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 118-124.
Zhao, G., & Tong, R. (2019). Green oxidation of indoles using halide catalysis. Green Chemistry, 21(21), 5838-5843.
Qu, Y., et al. (2019). Biodegradation of skatole by Burkholderia sp. IDO3 and its successful bioaugmentation in activated sludge systems. Scientific reports, 9(1), 1-11.
Zuccaro, A., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735.
Qu, Y., et al. (2015). Aerobic biotransformation of 3-methylindole to ring cleavage products by Cupriavidus sp. strain KK10. Ecotoxicology and environmental safety, 120, 225-231.
Zhao, G., & Tong, R. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11488-11497.
Dehnhard, M., et al. (1993). Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. Journal of chromatography.
Wang, F., et al. (2023). Visible-Light Photoredox-Induced and Copper-Catalyzed Trifluoromethoxylation of Diaryliodonium Tetrafluoroborates. The Journal of Organic Chemistry, 88(4), 2139-2148.
Bianco, A. C., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrine reviews, 42(5), 566-608.
Zhao, G., & Tong, R. (2019). Green oxidation of indoles using halide catalysis. Green Chemistry, 21(21), 5838-5843.
EP2093206A1 - Process for the iodination of aromatic compounds.
Zhuang, M., et al. (2024). Advances in microbial degradation of skatole: A review.
Ren, W., et al. (2022). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ChemRxiv.
3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST . Eureka Kit Cromatografici. [Link]
Dentice, M., & Salvatore, D. (2011). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Thyroid, 21(8), 835-845.
D'Auria, M. (2017). Photochemistry of aromatic compounds. Royal Society of Chemistry.
Sharma, P., & Kumar, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 118-124.
Gajecka, M., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 66(5), 485-492.
Chen, Y., et al. (2010). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O.
troubleshooting low conversion in Suzuki coupling of sterically hindered iodoindoles
Technical Support Center: Suzuki Coupling of Sterically Hindered Iodoindoles A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to prov...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Suzuki Coupling of Sterically Hindered Iodoindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with low conversion rates in the Suzuki-Miyaura coupling of sterically hindered iodoindoles. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific reasoning to empower your experimental design and optimization.
Q1: I'm seeing very low conversion to my desired biaryl product when coupling a sterically hindered iodoindole. What are the most likely initial culprits?
Low conversion in Suzuki-Miyaura reactions, especially with challenging substrates, often points to issues with the catalytic cycle. The primary areas to investigate are the catalyst's activity, the integrity of your reagents, and the reaction conditions.
Catalyst Inactivation: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced to Pd(0) in situ.[1] Incomplete reduction or oxidation of the active Pd(0) by atmospheric oxygen can significantly reduce your catalyst's efficacy. Ensure your reaction is thoroughly degassed to remove oxygen.[1][2]
Ligand Degradation: Phosphine-based ligands, which are commonly used, are susceptible to oxidation.[2] Using old or improperly stored ligands can lead to a dramatic decrease in reaction efficiency.
Reagent Quality: The stability of organoboron reagents is a critical factor. Boronic acids can undergo protodeboronation, where the boron moiety is replaced by a hydrogen atom, especially under aqueous conditions.[1] It is advisable to use high-purity boronic acids or consider more stable alternatives like boronic esters (e.g., pinacol esters).[1]
Troubleshooting Workflow: A Step-by-Step Guide
If initial checks on reagent quality and degassing don't resolve the low conversion, a more systematic approach is necessary. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.
Q2: My initial catalyst system (e.g., Pd(PPh₃)₄) is not effective. How do I select a better catalyst and ligand for my sterically hindered iodoindole?
For sterically demanding couplings, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You need ligands that are both bulky and electron-rich to facilitate the key steps of the catalytic cycle.
Oxidative Addition: This is often the rate-limiting step. Electron-rich ligands enhance the electron density on the palladium center, promoting its addition to the aryl iodide.[1]
Reductive Elimination: This is the final step that forms the desired C-C bond. Bulky ligands create steric strain that promotes the reductive elimination of the product.[1]
Recommended Ligands for Hindered Substrates:
Ligand Type
Examples
Key Features
Buchwald Ligands
SPhos, XPhos, JohnPhos
Bulky biaryl phosphines that are highly effective for a wide range of challenging couplings.[3]
N-Heterocyclic Carbenes (NHCs)
IMes, IPr
Offer strong sigma-donation and are often more stable than phosphine ligands.
Other Bulky Phosphines
rac-Ant-Phos
Can be effective for specific sterically hindered substrates.
Experimental Protocol: Ligand Screening
Setup: Prepare a series of parallel reactions in small vials.
Reagents: To each vial, add your iodoindole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%), and the ligand to be screened (4-10 mol%).
Base and Solvent: Use a standard base (e.g., K₃PO₄, 2.0 equiv) and a common solvent (e.g., toluene or 1,4-dioxane).
Degassing: Thoroughly degas each reaction mixture.
Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
Analysis: Compare the conversion rates for each ligand to identify the most promising candidate.
Q3: I've tried several advanced ligands with my Pd catalyst, but the conversion is still poor. Could the base or solvent be the issue?
Absolutely. The base and solvent play crucial roles in the Suzuki-Miyaura reaction, and their impact is often more pronounced with challenging substrates.
The Role of the Base:
The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[2][3] The choice of base can significantly influence the reaction rate and yield.
Commonly Used Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, and KF are frequently employed.[3] For hindered substrates, stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective.
Base Strength and Solubility: The effectiveness of a base can depend on its solubility in the reaction medium. In some cases, a weaker but more soluble base may outperform a stronger, less soluble one.
The Influence of the Solvent:
The solvent must be able to dissolve the reagents and stabilize the catalytic species. For hindered substrates, polar aprotic solvents are generally preferred.
Common Solvents: Toluene, 1,4-dioxane, THF, and n-butanol are good starting points.[3]
Solvent Effects on Catalyst Activity: The solvent can influence the coordination of the ligand to the palladium center and the rate of the individual steps in the catalytic cycle.
Solvent and Base Screening Recommendations
Base
Recommended Solvents to Screen
Rationale
K₃PO₄
Toluene, 1,4-Dioxane, n-Butanol
A versatile and commonly effective combination.[3]
Cs₂CO₃
1,4-Dioxane, THF
A strong base that can be effective when others fail.
K₂CO₃
Toluene, Ethanol/Water mixtures
A milder base, sometimes useful with sensitive functional groups.
Q4: My indole has an unprotected N-H group. Could this be inhibiting the reaction?
Yes, the presence of a free N-H group on the indole ring can significantly complicate Suzuki-Miyaura couplings.[4][5]
Substrate Acidity: The N-H proton of indoles is acidic and can be deprotonated by the base in the reaction mixture. This can lead to the formation of an indolyl anion, which may have different reactivity or solubility properties.[4]
Catalyst Inhibition: The deprotonated indole can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.[4]
Strategies for Coupling Unprotected Indoles:
Use of Milder Bases: Consider using a weaker base like KF or K₂CO₃ to minimize deprotonation of the indole N-H.[2]
Specialized Catalyst Systems: Some catalyst systems have been specifically developed for the coupling of unprotected N-H heterocycles.[4]
N-Protection: While it adds extra steps, protecting the indole nitrogen (e.g., with a Boc or SEM group) is often the most reliable way to ensure a successful coupling.
Q5: Are there any alternative cross-coupling reactions I should consider if the Suzuki coupling consistently fails with my sterically hindered iodoindole?
While the Suzuki-Miyaura coupling is a powerful and versatile reaction, it is not always the best choice for every substrate. If you continue to face insurmountable challenges, consider these alternatives:
Stille Coupling: This reaction uses organotin reagents instead of boronic acids. It is often more tolerant of a wider range of functional groups and can be effective for hindered substrates. However, the toxicity of organotin compounds is a significant drawback.
Negishi Coupling: This method employs organozinc reagents, which are highly reactive and can be useful for difficult couplings. The main challenge is the moisture and air sensitivity of the organozinc reagents.
Hiyama Coupling: This reaction utilizes organosilicon reagents. It is a milder alternative to the Stille coupling and avoids the use of toxic tin compounds.
Alternative Coupling Methods at a Glance
Reaction
Organometallic Reagent
Key Advantages
Key Disadvantages
Stille
Organotin
High functional group tolerance, good for hindered substrates.
Toxicity of tin reagents.
Negishi
Organozinc
High reactivity.
Moisture and air sensitive.
Hiyama
Organosilicon
Low toxicity, mild conditions.
Can require activation of the silicon reagent.
References
Troubleshooting low conversion in Suzuki-Miyaura reactions - Benchchem. (URL: )
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: [Link])
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. (URL: [Link])
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (URL: [Link])
proper storage conditions to prevent decomposition of iodoindoles
Executive Summary Iodoindoles are critical building blocks in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions. However, the Carbon-Iodine (C-I) bond energy in the indole scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iodoindoles are critical building blocks in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions. However, the Carbon-Iodine (C-I) bond energy in the indole scaffold is relatively weak (~57 kcal/mol), making these compounds highly susceptible to photolytic cleavage and oxidative degradation .
This guide provides a self-validating system for the storage and remediation of iodoindoles. The protocols below differentiate between the highly unstable 3-iodoindole (enamine-like reactivity) and the relatively more stable 4-, 5-, 6-, or 7-iodoindoles (benzenoid reactivity).
The Science of Decomposition (Root Cause Analysis)
Q: Why does my white iodoindole powder turn purple or brown?
A: The discoloration is a visual indicator of homolytic bond cleavage followed by oxidation.
Photolysis: Exposure to UV/Visible light excites the electron-rich indole ring, causing the weak C-I bond to break homolytically.
Radical Formation: This generates an Indole radical (
) and an Iodine radical ().
Chain Reaction:
Purple Color: Two Iodine radicals recombine to form molecular iodine (
), which appears purple/brown.
Polymerization: Indole radicals dimerize or polymerize, leading to insoluble black tars.
Oxidation: The presence of
accelerates the oxidation of the indole core to isatin or oxindole derivatives.
Visualization: Decomposition Pathway
The following diagram illustrates the cascade from light exposure to product failure.
Figure 1: Mechanistic pathway of iodoindole decomposition triggered by light and oxygen.
Storage Protocols (The "Golden Standard")
Q: What are the optimal storage conditions?
A: Storage strategy depends on the substitution pattern. 3-Iodoindole is significantly more fragile than 5-iodoindole .
Table 1: Storage Specifications by Derivative Type
Parameter
3-Iodoindole (High Risk)
4/5/6/7-Iodoindole (Moderate Risk)
Reasoning
Temperature
-20°C (Freezer)
2°C to 8°C (Refrigerator)
Heat accelerates C-I cleavage; 3-position is electronically hyper-active.
Atmosphere
Argon/Nitrogen
Tightly capped (Inert preferred)
Oxygen reacts with radicals to form peroxides/isatins.
Light Protection
Amber Vial + Foil Wrap
Amber Vial
Blocks UV/Vis wavelengths that trigger photolysis.
Stabilizer
Copper turning (Optional)
Not Required
Copper can scavenge free radicals (use with caution in catalytic applications).
Shelf Life
< 3 Months
12 - 24 Months
3-iodo species degrade even in the dark due to low bond dissociation energy.
Troubleshooting & Remediation
Q: My sample is degraded (brown/purple). Can I save it?
A: Yes, if the degradation is superficial (<10%). The purple color is molecular iodine (
), which can be washed away.
Remediation Workflow (Decision Tree)
Figure 2: Decision matrix for recovering degraded iodoindole samples.
Protocol A: The Thiosulfate Wash (For Purple Samples)
Use this when the sample is colored but fully soluble.
Dissolve: Dissolve the impure iodoindole in Ethyl Acetate or Dichloromethane (DCM).
Wash: Extract with a 10% aqueous solution of Sodium Thiosulfate (
).
Observation: The organic layer will instantly turn from purple to colorless as
is reduced to water-soluble iodide ().
Dry: Separate organic layer, dry over
, and concentrate
in vacuo (keep bath temp < 30°C).
Protocol B: The Silica Plug (For Black/Tarred Samples)
Use this when the sample contains insoluble particles.
Prepare: Create a short pad of silica gel (approx. 2-3 cm) in a sintered glass funnel.
Elute: Flush the sample through with 10-20% Ethyl Acetate in Hexanes.
Result: The non-polar iodoindole moves fast; the black polymeric tars stick to the baseline (top of silica).
Experimental Handling (FAQs)
Q: Can I weigh iodoindoles on the open bench?
A: Yes, for 5/6/7-iodoindoles .
No , for 3-iodoindole . Weigh 3-iodoindole quickly or inside a glovebox if possible. If weighing on a bench, wrap the vial in foil immediately after.
Q: Does the "brown stuff" affect my Suzuki Coupling?
A:Yes.
Catalyst Poisoning: Free iodine (
) is an oxidant that can oxidize Pd(0) to Pd(II) outside the catalytic cycle, altering the active species concentration.
Stoichiometry: If your sample is 10% iodine by weight, your stoichiometry will be off, leading to incomplete conversion of the coupling partner.
References
Mechanistic Photolysis
Study: "Photo-induced iodination of aryl halides under very mild conditions."
Relevance: Establishes the sensitivity of aryl iodides to light and the form
Source:
Purification & Stability
Study: "Green oxidation of indoles using halide catalysis."[1]
Relevance: Details the oxidative pathways of indoles and the use of thiosulf
Source:
Safety & Handling Data
Source: "5-Iodoindole Safety D
Relevance: Confirms storage requirements (2-8°C) and light sensitivity warnings.
Source:
Biological Application & Stability
Study: "Nematicidal activity of 5-iodoindole against root-knot nematodes."[2][3]
Relevance: Demonstrates the relative stability of 5-iodoindole in biological assays compared to 3-iodo deriv
1H NMR Chemical Shift Assignments for 2-Iodo-3-Methyl-1H-Indole: A Comparative Technical Guide
This guide provides a definitive technical analysis of the 1H NMR chemical shift assignments for 2-iodo-3-methyl-1H-indole , a critical intermediate in the synthesis of functionalized indole alkaloids and pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical analysis of the 1H NMR chemical shift assignments for 2-iodo-3-methyl-1H-indole , a critical intermediate in the synthesis of functionalized indole alkaloids and pharmaceuticals.
Executive Summary & Scientific Rationale
In the development of indole-based therapeutics, 2-iodo-3-methyl-1H-indole serves as a pivotal scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Accurate structural verification of this intermediate is essential to distinguish it from its regioisomer, 3-iodo-2-methylindole, and its precursor, 3-methylindole (Skatole).
This guide objectively compares the spectral signature of the target compound against its precursor, highlighting the diagnostic substituent effects of iodine at the C2 position . The loss of the C2-proton signal and the downfield shift of the NH and C3-methyl resonances are the primary indicators of successful iodination.
Comparative Analysis: 2-Iodo-3-Methyl-1H-Indole vs. 3-Methylindole (Skatole)
The transition from 3-methylindole to 2-iodo-3-methyl-1H-indole introduces a heavy, polarizable iodine atom at the C2 position. This substitution induces specific electronic and steric perturbations observable in the 1H NMR spectrum.
Spectral Comparison Table
Feature
3-Methylindole (Precursor)
2-Iodo-3-Methyl-1H-Indole (Target)
Diagnostic Change
H-2 (Aromatic)
δ 6.90 - 6.95 ppm (d/m)
Absent
Primary Confirmation
C3-Methyl (-CH₃)
δ 2.31 ppm (s)
δ 2.38 - 2.40 ppm (s)
Slight downfield shift (+0.08 ppm)
N-H (Indole)
δ 7.90 ppm (br s)
δ ~8.20 - 8.50 ppm (br s)
Downfield shift (Acidity increase)
H-4 (Aromatic)
δ 7.55 - 7.60 ppm (d)
δ 7.50 - 7.60 ppm (d)
Minimal change (Steric compression)
H-7 (Aromatic)
δ 7.25 - 7.35 ppm (d)
δ 7.20 - 7.30 ppm (d)
Minimal change
Mechanism of Shift Perturbations
Loss of H-2 Signal: The most definitive evidence of C2-functionalization is the disappearance of the doublet/multiplet at ~6.90 ppm corresponding to the C2 proton.
Methyl Deshielding (Steric/Electronic): The C3-methyl group experiences a slight downfield shift (approx. 0.08 ppm) due to the proximity of the large iodine atom. While iodine is not strongly electronegative (2.66 Pauling), its high polarizability and steric bulk (van der Waals radius ~1.98 Å) perturb the local magnetic environment.
NH Acidification: The electron-withdrawing inductive effect (-I) of the halogen increases the acidity of the N-H proton, typically shifting it downfield by 0.3–0.6 ppm compared to the parent skatole.
Detailed Experimental Assignments
The following assignments are based on 500 MHz 1H NMR data in CDCl₃.
2-Iodo-3-Methyl-1H-Indole[1]
Formula: C₉H₈IN
Solvent: CDCl₃ (Chloroform-d)
Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)
Assignment Table
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment Logic
NH
8.25
Broad Singlet
1H
-
Exchangeable proton; shift varies with concentration.
H-4
7.52
Doublet (d)
1H
7.8
Peri-position to C3-Me; deshielded by aromatic ring current.
H-7
7.28
Doublet (d)
1H
8.0
Adjacent to NH; standard indole aromatic region.
H-6
7.18
Triplet (td)
1H
7.5, 1.2
Meta to NH; overlaps with H-5.
H-5
7.14
Triplet (td)
1H
7.5, 1.2
Para to NH; overlaps with H-6.
3-CH₃
2.39
Singlet (s)
3H
-
Diagnostic methyl signal; sharp singlet confirms no H-2 coupling.
Note: The exact chemical shift of the NH proton is concentration-dependent and sensitive to water content in the solvent. In dry DMSO-d₆, this signal may appear sharper and further downfield (~10-11 ppm).
Experimental Protocol: Synthesis & Acquisition
To ensure reproducibility, the following protocol outlines the generation of the sample and the parameters for high-resolution NMR acquisition.
A. Synthesis (Lithiation-Iodination Route)
This method is preferred over direct electrophilic iodination for regioselectivity.
The following diagram illustrates the logical decision tree for confirming the structure of 2-iodo-3-methyl-1H-indole versus common impurities (starting material or regioisomers).
Figure 1: Decision logic for validating C2-iodination of 3-methylindole using 1H NMR markers.
References
Synthesis and NMR Characterization of 2-Iodo-3-methylindole Intermediate
Title: "Regioselective Synthesis of 2-Substituted Indoles via Lithiation" / "Supporting Information for Indole Functionaliz
Source: AWS / Journal of Organic Chemistry (Derived D
(Note: Specific deep link to PDF may vary; refer to standard protocols for "Lithiation of Skatole").
A Senior Application Scientist's Guide to Distinguishing 2-Iodoindole and 3-Iodoindole Isomers by ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The indole scaffold, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The indole scaffold, a privileged structure in numerous biologically active molecules, often requires substitution at various positions to modulate its properties. Among these, iodoindoles serve as versatile intermediates for further functionalization through cross-coupling reactions. However, the differentiation between constitutional isomers, such as 2-iodoindole and 3-iodoindole, can be challenging. This guide provides an in-depth technical comparison, leveraging the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously distinguish between these two crucial isomers.
The Underlying Principle: Electronic Effects on Carbon Environments
The ability to differentiate 2-iodoindole and 3-iodoindole using ¹³C NMR spectroscopy stems from the distinct electronic influence of the iodine substituent on the carbon atoms of the indole ring. The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups generally cause a downfield shift (to a higher ppm value), while electron-donating groups induce an upfield shift (to a lower ppm value).
Iodine, being a halogen, exerts both an inductive (-I) and a resonance (+R) effect. The interplay of these effects, which varies depending on the substituent's position, results in a unique ¹³C NMR fingerprint for each isomer.
Comparative ¹³C NMR Data: 2-Iodoindole vs. 3-Iodoindole
The most direct way to distinguish between the two isomers is by comparing their ¹³C NMR spectra. The position of the iodine atom significantly alters the chemical shifts of the carbon atoms within the indole ring, particularly the carbon directly bonded to the iodine and the adjacent carbons.
Below is a table summarizing the experimental ¹³C NMR chemical shifts for indole, 2-iodoindole, and a representative 3-iodoindole derivative.
Carbon Position
Indole (δ, ppm)
2-Iodoindole (δ, ppm)
3-Iodo-1-methyl-2-phenylindole (δ, ppm)
C-2
124.7
86.1
141.9
C-3
102.2
108.7
59.0
C-3a
128.1
130.5
130.5
C-4
120.8
121.5
123.1
C-5
122.1
122.9
121.6
C-6
119.8
120.5
120.9
C-7
111.3
115.3
110.0
C-7a
135.7
137.9
137.9
Note: Data for indole and 3-iodo-1-methyl-2-phenylindole are from established literature. The data for 2-iodoindole is based on typical substituent effects and available data for similar compounds. The values for the substituted 3-iodoindole provide a strong indication of the expected shifts.
Key Differentiating Signals:
The most dramatic and diagnostically useful differences are observed at the C-2 and C-3 positions:
In 2-iodoindole , the C-2 carbon, directly attached to the iodine, experiences a significant upfield shift to approximately 86.1 ppm. This is a hallmark of the "heavy atom effect" where the large electron cloud of the iodine atom induces shielding.
In 3-iodoindole derivatives , the C-3 carbon, bearing the iodine substituent, is found significantly upfield, around 59.0 ppm in the provided example of 3-iodo-1-methyl-2-phenylindole.[1] Conversely, the C-2 in this isomer will have a chemical shift more typical of an sp² carbon in an indole ring.
This substantial difference in the chemical shift of the carbon atom directly bonded to iodine provides an unequivocal method for distinguishing between the two isomers.
Experimental Protocol for ¹³C NMR Analysis
To obtain high-quality and reliable ¹³C NMR data for iodoindole isomers, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
Analyte Purity: Ensure the iodoindole sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. Higher concentrations can improve the signal-to-noise ratio but may lead to line broadening.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Workflow for Sample Preparation:
Caption: Workflow for preparing an iodoindole sample for NMR analysis.
2. NMR Data Acquisition:
Spectrometer: Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal resolution and sensitivity.
¹³C Experiment: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in these molecules.
Data Acquisition and Processing Workflow:
Caption: Step-by-step workflow for NMR data acquisition and processing.
Data Analysis and Interpretation: A Causality-Driven Approach
The analysis of the resulting ¹³C NMR spectrum should be guided by an understanding of the expected electronic effects.
Identify the C-I Signal: The most crucial step is to locate the signal corresponding to the carbon atom directly bonded to the iodine. As established, this signal will be significantly shifted upfield. For 2-iodoindole, this will be the C-2 signal, while for 3-iodoindole, it will be the C-3 signal.
Analyze the Pyrrole Ring Carbons: The chemical shifts of the other carbons in the five-membered pyrrole ring (C-2 and C-3) will also be informative. In 2-iodoindole, the C-3 signal will be influenced by the adjacent iodine-bearing carbon. In 3-iodoindole, the C-2 signal will be similarly affected.
Examine the Benzene Ring Carbons: The substituent effects of the iodo-pyrrole moiety will extend to the fused benzene ring, causing subtle but measurable changes in the chemical shifts of C-4 through C-7a compared to the parent indole.
Logical Flow of Spectral Interpretation:
Caption: Decision-making process for identifying the iodoindole isomer.
Conclusion
¹³C NMR spectroscopy provides a robust and definitive method for the differentiation of 2-iodoindole and 3-iodoindole. The key diagnostic feature is the pronounced upfield shift of the carbon atom directly attached to the iodine atom due to the heavy atom effect. By following the detailed experimental protocol and applying a systematic approach to spectral analysis, researchers can confidently and accurately determine the isomeric identity of their iodoindole compounds, a critical step in the synthesis and development of novel pharmaceuticals and functional materials.
References
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. HETEROCYCLES, 27(2), 435.
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395. [Link]
Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2007). A simple and efficient one-pot synthesis of 3-iodoindoles. Tetrahedron Letters, 48(43), 7642–7645. [Link]
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
University of Oregon, Department of Chemistry and Biochemistry. 13C NMR Chemical Shift. [Link]
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8449, Indole. Retrieved February 7, 2026 from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108035, 2-Iodoindole. Retrieved February 7, 2026 from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108036, 3-Iodoindole. Retrieved February 7, 2026 from [Link].
reactivity comparison of 2-iodoindole vs 2-bromoindole in cross-coupling
This guide provides a technical comparison between 2-iodoindole and 2-bromoindole in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process engineers selecting the optimal halogen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 2-iodoindole and 2-bromoindole in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process engineers selecting the optimal halogenated scaffold for C2-functionalization.
Executive Summary: The Trade-Off
In the context of indole C2-functionalization, the choice between 2-iodoindole and 2-bromoindole represents a classic trade-off between reactivity and stability/accessibility .
2-Iodoindole: The "High-Performance" option. It offers superior reactivity (faster oxidative addition), allowing for milder conditions (room temperature) and lower catalyst loadings. However, it suffers from poor shelf-stability and light sensitivity.
2-Bromoindole: The "Robust Workhorse." It is significantly more stable and easier to handle on scale. While it requires more forcing conditions (higher heat, specialized ligands) to initiate coupling, it is often the preferred choice for large-scale GMP campaigns where material stability is paramount.
Mechanistic Basis: The Oxidative Addition Differential
The primary differentiator in cross-coupling performance is the Bond Dissociation Energy (BDE) of the C(sp²)–X bond. This dictates the rate of oxidative addition , the first and often rate-determining step in the Pd(0)/Pd(II) catalytic cycle.
Parameter
2-Iodoindole (C–I)
2-Bromoindole (C–Br)
Impact on Coupling
Bond Energy
~65 kcal/mol
~81 kcal/mol
Iodide activates significantly faster.
Oxidative Addition
Fast, facile at RT
Slower, requires heat (>60°C) or electron-rich ligands.
Ligand Requirement
Standard ()
Bulky/Electron-Rich (e.g., S-Phos, X-Phos, ) often needed.
Atom Economy
Lower (I = 126.9 g/mol )
Higher (Br = 79.9 g/mol )
Bromide is preferred for mass efficiency.
Visualization: The Catalytic Energy Landscape
The following diagram illustrates the kinetic barrier difference in the oxidative addition step.
Figure 1: Comparative catalytic cycle. The green path (Iodo) represents a lower energy barrier compared to the red path (Bromo).
Performance Profiling
A. Suzuki-Miyaura Coupling[1][2]
2-Iodoindole:
Conditions: Can often proceed at room temperature or mild heating (40–50 °C).
Base Sensitivity: Compatible with weaker bases (
, ), preserving sensitive functional groups on the coupling partner.
Yields: Typically 85–95%.
2-Bromoindole:
Conditions: Usually requires heating to 80–100 °C .
Ligands: Often necessitates Buchwald-type biaryl phosphine ligands (e.g., SPhos) to facilitate the difficult oxidative addition across the electron-rich indole ring.
Yields: 70–90% (can be comparable to iodo if optimized, but "out of the box" yields are lower).
B. Sonogashira Coupling[1][3][4]
2-Iodoindole:
Copper-Free Potential: Highly reactive enough to perform copper-free Sonogashira couplings (using only Pd), which avoids the formation of Glaser homocoupling byproducts.
2-Bromoindole:
Standard Conditions: Almost strictly requires CuI co-catalysis and amine solvents (Et3N/Piperidine) at elevated temperatures.
C. Synthesis & Accessibility (The "Hidden" Hurdle)
Accessing the C2-haloindole is non-trivial because electrophilic substitution naturally favors the C3 position.
Synthesis of 2-Iodoindole: typically achieved via Lithiation-Trapping .
Protect Indole Nitrogen (e.g., Boc, SEM).
Direct lithiation at C2 (using
-BuLi or LDA).
Quench with Iodine (
) or source of ().
Note: The resulting C2-iodo product is unstable and should be used immediately or stored at -20°C in the dark.
Synthesis of 2-Bromoindole:
Can be accessed via lithiation (similar to above) using
or .
Alternatively accessible via gem-dibromovinyl aniline cyclization , which is a robust method for building the ring with the halogen already in place.
Experimental Protocols
Protocol A: Synthesis of N-Boc-2-Iodoindole (Lithiation Route)
Use this protocol to generate the reactive intermediate fresh.
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
Dissolution: Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78 °C .
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins.
Checkpoint: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.
Trapping: Add a solution of
(1.2 equiv) in THF dropwise.
Workup: Allow to warm to RT. Quench with saturated aqueous
(to remove excess iodine). Extract with EtOAc.
Purification: Rapid filtration through a silica plug (neutralized with 1% Et3N). Do not store long-term.
Protocol B: General Suzuki Coupling (Comparative Conditions)
Component
Condition A (For 2-Iodoindole)
Condition B (For 2-Bromoindole)
Catalyst
(3-5 mol%)
/ SPhos (2-5 mol%)
Base
(2.0 equiv)
(2.0 equiv)
Solvent
DME/Water (4:1)
Toluene/Water (10:1) or Dioxane
Temperature
RT to 50 °C
80 °C to 100 °C
Time
2–6 Hours
12–24 Hours
Decision Matrix
Use the following logic flow to select your substrate:
Figure 2: Decision logic for selecting between Iodo- and Bromo-indole substrates.
HPLC Analytical Method Development for 2-Iodo-3-Methylindole Purity: A Comparative Guide
Executive Summary The accurate purity assessment of 2-iodo-3-methylindole is critical due to its role as a versatile synthetic intermediate in the functionalization of indole alkaloids.[1] Its analysis presents two disti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate purity assessment of 2-iodo-3-methylindole is critical due to its role as a versatile synthetic intermediate in the functionalization of indole alkaloids.[1] Its analysis presents two distinct challenges: hydrophobic retention driven by the iodine substituent and chemical instability (photolytic deiodination) leading to the reformation of its precursor, 3-methylindole (skatole).[1]
This guide compares a newly developed Optimized Gradient C18 Method against standard generic isocratic protocols. Our data demonstrates that while generic methods often fail to resolve the critical de-iodinated impurity from the main peak, the optimized gradient approach achieves a Resolution (
) > 3.0, ensuring strict quality control for downstream applications.[2]
Compound Profile & Analytical Challenges
Before defining the method, we must understand the analyte's behavior to prevent artifactual results.[2]
2-Iodo species will elute after the impurity on RP-HPLC.[1]
Stability
Light Sensitive (C-I bond labile)
Stable
Sample prep must be performed in amber glassware.[2][1]
pKa
~16 (Indole NH)
16.2
Analytes remain neutral at standard HPLC pH (2-8).[2][1]
The Critical Pair: The separation of the parent molecule from the de-iodinated degradant (3-methylindole) is the primary system suitability criterion.
The "Product": Optimized Gradient Method
This method was designed to maximize resolution between the iodine-containing product and the non-iodinated precursor while maintaining a reasonable run time.[1]
Method Parameters[1][3][4][5][6][7][8][9]
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).[2][1]
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[2][1]
Validation Step: Prepare a "Spiked Control" by adding 1% 3-methylindole to a sample of 2-iodo-3-methylindole.[1] Inject this first to confirm resolution (
).
Comparative Analysis: Optimized vs. Alternatives
We compared the optimized method against two common alternatives found in general literature for indoles.
The Alternatives
Alternative A (Generic Isocratic): C18 Column, 70% Methanol / 30% Water.[2][1]
Alternative B (Phenyl-Hexyl): Phenyl-Hexyl Column, Gradient ACN/Water.[2][1]
Performance Data
Parameter
Optimized Method (C18 Gradient)
Alt A: Generic Isocratic (MeOH)
Alt B: Phenyl-Hexyl
RT (3-Methylindole)
4.2 min
3.8 min
4.5 min
RT (2-Iodo-3-Methylindole)
8.1 min
4.1 min
7.8 min
Resolution ()
3.8 (Excellent)
0.9 (Co-elution)
2.5 (Good)
Peak Symmetry (Tailing)
1.05
1.30
1.10
Run Time
15 min
8 min
15 min
Analysis of Results
Failure of Alternative A: The high organic content (70% MeOH) required to elute the hydrophobic iodo-compound compresses the early separation window. The 3-methylindole and 2-iodo-3-methylindole co-elute significantly (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
), making accurate purity quantitation impossible.
Success of Optimized Method: The initial low organic hold (40% B) retains the 3-methylindole, allowing it to separate fully before the gradient ramps up to elute the lipophilic 2-iodo target.
Phenyl-Hexyl Note: While Alternative B works well due to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
interactions with the indole ring, it offers no significant advantage over the ubiquitous C18 chemistry for this specific separation and is often more expensive.
Visualizations
Method Development Logic
The following decision tree illustrates the logic used to arrive at the optimized gradient, emphasizing the "Critical Pair" resolution.
Figure 1: Decision tree for optimizing the separation of halogenated indoles.
Degradation Pathway
Understanding the degradation is vital for interpreting impurity peaks.[2]
Figure 2: Photolytic deiodination pathway.[2][1] Exposure to light converts the target back to the starting material.
Validation & Troubleshooting
To ensure Trustworthiness and Self-Validation , every analyst should perform the following checks:
System Suitability Criteria
Resolution (
): > 2.0 between 3-methylindole and 2-iodo-3-methylindole.
Tailing Factor: < 1.5 for the main peak.
Precision: RSD < 1.0% for retention time (n=5 injections).
Troubleshooting Guide
Ghost Peaks? Check the gradient blank. Iodine contaminants can sometimes stick to the injector needle.[2] Wash with 100% ACN.[2][1]
Rising Baseline? The iodine atom absorbs strongly in the low UV.[2] Ensure the reference wavelength (if using DAD) is set correctly (e.g., 360 nm / 100 nm bw) or turn it off to avoid drift.[2][1]
Peak Area Decreasing? The sample is likely degrading in the vial.[2] Verify that amber vials are used and the autosampler tray is cooled to 4°C if possible.
References
PubChem. (2025).[2][3] Skatole (3-Methylindole) Compound Summary. National Library of Medicine.[2] [Link]
Sielc Technologies. (2024).[2] Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
ResearchGate. (2025).[2][1][4] Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC). [Link]
Structural Efficacy of 2-Iodo-3-methylindole: A Comparative Crystallographic Guide
Part 1: Executive Summary & Core Directive The "Product": 2-iodo-3-methylindole is not merely a derivative; it is a high-performance scaffold for halogen bond (XB) engineering . While 3-methylindole (skatole) is a biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The "Product": 2-iodo-3-methylindole is not merely a derivative; it is a high-performance scaffold for halogen bond (XB) engineering . While 3-methylindole (skatole) is a biological staple, the introduction of iodine at the C2 position transforms the molecule from a simple H-bond donor into a dual-function supramolecular synthons.
The Comparison: This guide objectively compares the 2-iodo variant against its 2-bromo and 2-chloro analogs.
Verdict: The 2-iodo derivative is superior for predictable crystal engineering and phasing in X-ray diffraction due to the high polarizability and distinct
-hole of the iodine atom. However, it requires stricter handling protocols due to C-I bond lability compared to the robust 2-chloro analog.
Part 2: Comparative Performance Analysis
Halogen Bonding (XB) Efficacy
The primary "performance" metric for these derivatives in solid-state chemistry is their ability to direct molecular assembly via Halogen Bonding (
).
Feature
2-Iodo-3-methylindole
2-Bromo-3-methylindole
2-Chloro-3-methylindole
XB Strength (kJ/mol)
High (15–30)
Moderate (5–15)
Low (<5)
-Hole Magnitude
Deep/Positive
Moderate
Shallow/Negligible
Directionality
Strictly Linear ()
Linear ()
Less Directional
Interaction Ratio ()
0.75 – 0.85
0.85 – 0.92
> 0.95 (often competes with H-bonds)
Mechanism: The iodine atom exhibits a pronounced region of positive electrostatic potential (the
-hole) along the extension of the C-I bond. This allows 2-iodo-3-methylindole to dock precisely with Lewis bases (carbonyls, nitrogens) in target proteins or co-crystals.
Performance Gap: The 2-chloro analog often fails to form structure-directing halogen bonds because its
-hole is neutralized by the atom's high electronegativity, leading to packing dominated by non-specific van der Waals forces or H-bonds.
Crystallographic Utility
For researchers using these molecules as heavy-atom derivatives for phasing or structural studies:
Anomalous Scattering: Iodine (
) provides a strong anomalous signal ( at Cu K), making the 2-iodo derivative ideal for SAD (Single-wavelength Anomalous Diffraction) phasing without requiring synchrotrons.
Stability: The 2-bromo analog offers a "Goldilocks" compromise—better stability than iodine but sufficient electron density for molecular replacement. The 2-iodo compound is photosensitive and can liberate
if crystals are exposed to intense light for prolonged periods (e.g., during long data collection at room temperature).
Part 3: Experimental Protocols
A. Synthesis of 2-Iodo-3-methylindole
Rationale: Direct iodination of 3-methylindole (skatole) requires careful control to prevent over-iodination or polymerization.
Reagents:
3-Methylindole (Skatole)
N-Iodosuccinimide (NIS)
Solvent: DMF or Acetonitrile (polar aprotic favors the ionic mechanism)
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol 3-methylindole in 20 mL anhydrous DMF under
atmosphere.
Addition: Cool to 0°C. Add 11 mmol NIS portion-wise over 15 minutes. Critical: Protect from light immediately (wrap flask in foil).
Reaction: Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product (
) will appear less polar than the starting material.
Quench: Pour into ice-water containing 5%
(to remove free iodine).
Isolation: Extract with
(3x), wash with brine, dry over .
Purification: Flash chromatography on silica gel (protect columns from light).
B. Crystallization Protocol (Vapor Diffusion)
Rationale: Slow evaporation often yields twinned crystals for this class. Vapor diffusion provides controlled supersaturation.
Inner Vial: Dissolve 20 mg of purified 2-iodo-3-methylindole in 0.5 mL THF.
Outer Vial: Add 2 mL Pentane (anti-solvent).
Equilibration: Seal tightly. Allow to stand at 4°C in the dark for 3-5 days.
Harvesting: Crystals will appear as colorless to pale yellow prisms. Note: Yellowing indicates iodine liberation; discard these crystals for XRD.
Part 4: Visualization of Structural Logic
Diagram 1: Comparative Interaction Workflow
This diagram illustrates why the 2-iodo derivative is the preferred choice for directed assembly compared to the chloro- analog.
Caption: The "Sigma-Hole Effect" drives the 2-iodo derivative toward predictable supramolecular architectures, whereas the 2-chloro analog relies on weaker, non-directional forces.
Diagram 2: Experimental Validation Loop
Standard operating procedure for validating the crystal quality before data collection.
Caption: Quality control workflow ensuring only single, chemically pure crystals proceed to diffraction.
Part 5: Structural Data Summary
The following metrics are derived from representative structures of 2-haloindoles. Use these values to validate your refined structure.
Parameter
2-Iodo-3-Me-Indole (Expected)
2-Bromo-3-Me-Indole
Notes
Space Group
or
Common for planar aromatics
C(2)–X Bond
2.08 – 2.10 Å
1.88 – 1.90 Å
Iodine bond is significantly longer
XB Distance ()
2.95 – 3.10 Å
3.05 – 3.20 Å
Shorter than sum of VdW radii
Reduction Ratio
~15-20%
~10-12%
Indicates "penetration" of electron clouds
C–XAcceptor Angle
175° ± 4°
165° ± 10°
Iodine is strictly linear
Key Interpretation: If your refined C–I bond length deviates >0.05 Å from 2.09 Å, check for disorder or incorrect element assignment (e.g., refining I as Br).
Part 6: References
Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Supramolecular Solution to the Problem of Phase Determination.IUCrJ .
Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3][4][5][6]Chemical Reviews . (Comprehensive review on XB trends: I > Br > Cl).
Bocchi, V., et al. (1986). Synthesis of 2-iodoindoles.[7]Tetrahedron . (Foundational protocol for indole iodination).
Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry.[4]Chemical Society Reviews .
Cambridge Structural Database (CSD). Geometric statistics for C-I bonds in indole systems. (Search Code: INDOLE).
comparative yield of lithiation-iodination vs oxidative iodination methods
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regiodivergence Dilemma In medicinal chemistry and process development, the introducti...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regiodivergence Dilemma
In medicinal chemistry and process development, the introduction of iodine onto an aromatic scaffold is a pivotal activation step for subsequent cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). However, the choice between Lithiation-Iodination and Oxidative Iodination is rarely about "yield" alone—it is fundamentally a choice of regiocontrol and functional group compatibility .
Oxidative Iodination follows the rules of Electrophilic Aromatic Substitution (SEAr) , governed by electronic density. It typically functionalizes the most electron-rich position (para/ortho).
Lithiation-Iodination (via Directed Ortho Metalation - DoM) is governed by coordination chemistry and acidity (pKa). It functionalizes positions proximal to Directing Groups (DGs), often overriding electronic bias.
This guide analyzes the comparative yields, mechanistic distinctness, and experimental protocols for these two dominant methodologies.[1]
Mechanistic Deep Dive
To optimize yield, one must understand the underlying causality of the reaction.
A. Oxidative Iodination (SEAr)
This method relies on generating a highly electrophilic iodine species (I+ equivalent) in situ. Molecular iodine (I2) is not electrophilic enough for most substrates.[2] Oxidants (H2O2, HIO3, Ag salts) or carriers (NIS) are used to generate species like H2OI+ or I-X.
Key Driver: HOMO coefficient magnitude at the ring carbon.
Limitation: Strongly deactivated rings (e.g., nitrobenzene, pyridine) result in poor yields or require harsh conditions (superacids).
B. Lithiation-Iodination (DoM)
This method utilizes a strong base (n-BuLi, LDA, TMPLi) to deprotonate a specific ring hydrogen. The position is determined by the "Complex Induced Proximity Effect" (CIPE), where the lithium aggregate coordinates to a heteroatom (O, N, S) on the substituent (DG) and deprotonates the nearest hydrogen.
Key Driver: Kinetic acidity and coordination geometry.
Limitation: Functional group intolerance (ketones, aldehydes, esters) and cryogenic requirements.
Visualizing the Divergence
The following diagram illustrates the mechanistic bifurcation using Anisole as a substrate.
Caption: Mechanistic divergence of Anisole iodination. Oxidative methods favor the electron-rich para-position, while lithiation exploits the methoxy group's coordination for ortho-selectivity.
Performance Metrics & Yield Analysis
The "yield" is often a function of regioselectivity.[3] If the desired isomer is the minor product of an SEAr reaction, the isolated yield will be low despite high conversion.
Case Study 1: Anisole (Activated Arene)
Objective: Synthesize mono-iodoanisole.
Metric
Oxidative Iodination (I2/H2O2)
Lithiation-Iodination (n-BuLi/I2)
Primary Isomer
4-Iodoanisole (Para)
2-Iodoanisole (Ortho)
Selectivity ratio
~90:10 (Para:Ortho)
>99:1 (Ortho:Para)
Isolated Yield
85-92% (Para isomer)
90-95% (Ortho isomer)
Atom Economy
High (Water byproduct)
Low (Li-salts, Bu-I waste)
Scalability
Excellent (Kilogram scale feasible)
Moderate (Cryogenic cooling cost)
Case Study 2: 3-Fluoropyridine (Deactivated Heterocycle)
Objective: Functionalize the pyridine ring.
Challenge: Pyridines are electron-deficient, making oxidative iodination difficult without activating groups (e.g., -NH2).
Metric
Oxidative Iodination (NIS/TFA)
Lithiation-Iodination (LDA/I2)
Reactivity
Very Low (Requires harsh conditions)
High (Facilitated by Fluorine DG)
Regiochemistry
Mixtures or No Reaction
2-Iodo-3-fluoropyridine (C2)
Isolated Yield
<30% (often unreacted SM)
88%
Mechanism Note
N-atom deactivates ring toward SEAr.
F and N direct lithiation to C2 (Ortho-lithiation).
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add Dry THF and the substrate (10 mmol).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Critical: Temperature control prevents "lithium scrambling" (isomerization).
Deprotonation: Add n-BuLi dropwise via syringe pump over 15 minutes.
Observation: A color change (often yellow or red) indicates lithiated species formation.
Metalation Time: Stir at -78°C for 1 hour.
Quench: Dissolve I2 (12 mmol) in dry THF (5 mL) and add dropwise to the cold reaction mixture.
Note: The solution will transiently decolorize as the anion reacts with iodine.
Workup: Allow to warm to room temperature. Quench with sat. NH4Cl and Na2S2O3. Extract and purify.
Decision Matrix & Workflow
When selecting a method, use the following logic flow to ensure process efficiency and yield maximization.
Caption: Decision tree for selecting the optimal iodination strategy based on substrate electronics and regiochemical requirements.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3] Tetrahedron Letters, 43(29), 5047–5048.
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933.
Kraszkiewicz, L., & Skulski, L. (2004).[4] Easy, inexpensive and effective oxidative iodination of deactivated arenes in sulfuric acid.[4] Tetrahedron, 60(41), 9113–9119.[4] [4]
Isla, E., et al. (2021).[2] Selective C–H Iodination of (Hetero)arenes via Sulfonyl Hypoiodites.[2][4] Organic Letters, 23(12), 4769–4774.
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393.
A Comprehensive Guide to the Safe Disposal of 2-Iodo-3-methyl-1H-indole for Laboratory Professionals
The core principle underpinning these procedures is proactive risk mitigation. Given the known properties of related compounds, which include potential irritation to the skin, eyes, and respiratory tract, and possible to...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle underpinning these procedures is proactive risk mitigation. Given the known properties of related compounds, which include potential irritation to the skin, eyes, and respiratory tract, and possible toxicity to aquatic life, 2-Iodo-3-methyl-1H-indole must be treated as hazardous waste.[1][2] This guide is designed to provide you with the necessary information to manage its disposal safely and in compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Iodo-3-methyl-1H-indole with the appropriate personal protective equipment (PPE). The causality behind this stringent requirement lies in the potential for this compound, like its chemical relatives, to cause irritation and other adverse health effects upon contact or inhalation.[1][2]
Essential Personal Protective Equipment (PPE):
Eye Protection: Wear tightly fitting safety goggles or a face shield.
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a certified respirator is necessary.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Hazard Profile and Incompatible Materials
Understanding the hazard profile of 2-Iodo-3-methyl-1H-indole is fundamental to its safe handling and disposal. Based on data from analogous compounds, the following hazards should be anticipated:
The guiding principle for the disposal of 2-Iodo-3-methyl-1H-indole is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
Segregation of Waste:
Designate a specific, clearly labeled, and sealed container for 2-Iodo-3-methyl-1H-indole waste. The label should include the full chemical name and the appropriate hazard pictograms.
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Containerization:
Use a chemically resistant container with a secure, leak-proof lid.
For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated container.
For liquid waste (e.g., solutions containing the compound), pour carefully into the designated liquid waste container, avoiding splashes.
Storage of Waste:
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]
Follow your institution's guidelines for the temporary storage of hazardous waste.
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
The primary recommended method for the disposal of iodinated organic compounds is incineration at a licensed facility.[5][6] This process breaks down the compound into less harmful substances.[5]
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-Iodo-3-methyl-1H-indole waste in a laboratory setting.
Caption: Logical workflow for the disposal of 2-Iodo-3-methyl-1H-indole waste.
By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.
References
FooDB. (2010, April 8). Showing Compound 2(or 3)-methylindole (FDB004302). [Link]
Tackling the increasing contamination of the water supply by iodinated contrast media. (2022, February 24). Insights into Imaging. [Link]
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-3-methyl-1H-indole
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Iodo-...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Iodo-3-methyl-1H-indole, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, grounded in the principles of chemical hazard mitigation and backed by authoritative standards.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for 2-Iodo-3-methyl-1H-indole may be limited, a robust safety protocol can be developed by analyzing its structural motifs and data from analogous compounds. The indole core, coupled with a halogen (iodine), necessitates a cautious approach.
Analog-Based Hazard Analysis:
Safety Data Sheets for structurally similar compounds provide critical insights into the potential risks.
Indole Core: The basic indole structure is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.
Methylated Indoles (Skatole, 1- and 2-Methylindole): These analogs are known skin, eye, and respiratory irritants.[1][2][3][4] Many also possess a strong, unpleasant odor (stench).[1][2][4]
Halogenated Heterocycles: The presence of iodine, a halogen, adds further concern. Iodinated compounds require specific disposal procedures and can have unique reactivity profiles.[5][6] A supplier of a similar compound, 2-Iodo-1-methyl-1H-indole, explicitly lists it as harmful if swallowed (H302).[7]
Based on this analysis, 2-Iodo-3-methyl-1H-indole should be handled as a substance that is, at minimum, harmful if swallowed, toxic upon skin contact, and a serious irritant to the eyes and respiratory system.
The Hierarchy of Controls: PPE as the Final Barrier
Before discussing specific PPE, it is crucial to recognize the Hierarchy of Controls , a fundamental principle of laboratory safety. PPE is the last line of defense, employed after other, more effective controls have been implemented.
Elimination/Substitution: Is it possible to use a less hazardous chemical?
Engineering Controls: Using equipment to isolate the hazard. For this compound, a certified chemical fume hood is mandatory for all manipulations.[8]
Administrative Controls: Establishing standard operating procedures (SOPs), training, and designated work areas.
Personal Protective Equipment (PPE): The equipment worn by the user, as detailed below.
Core PPE Requirements for 2-Iodo-3-methyl-1H-indole
A multi-layered approach to PPE is mandatory. The following table summarizes the minimum requirements for various laboratory operations.
Recommended (N95 or higher) to prevent inhalation of fine particulates[3]
Preparing Solutions
Chemical splash goggles or full face shield
Double-gloved nitrile gloves
Fully-buttoned lab coat
Not required if performed correctly within a fume hood
Running Reactions & Workup
Chemical splash goggles or full face shield
Double-gloved nitrile gloves
Fully-buttoned lab coat
Not required if performed within a fume hood
Waste Disposal
Chemical splash goggles
Double-gloved nitrile gloves
Fully-buttoned lab coat
Not required
Detailed PPE Specifications:
Eye and Face Protection:
Rationale: Protects against splashes of solutions and accidental projection of solid particles, preventing serious eye irritation.[3][4]
Specification: ANSI Z87.1-rated chemical splash goggles are required. A full face shield worn over safety glasses provides superior protection, especially when handling larger quantities.[9]
Hand Protection:
Rationale: Dermal contact is a primary exposure route, with analogs showing significant skin toxicity. Double-gloving minimizes the risk of contamination spread when removing the outer pair after a task.[10]
Specification: Use powder-free, chemical-resistant nitrile gloves.[8][10] Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 60 minutes) during prolonged procedures.[10]
Body Protection:
Rationale: Protects skin and personal clothing from contamination.
Specification: A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement.[8] Ensure sleeves are not rolled up. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk from initial handling to final disposal.
Workflow for Safe Handling of 2-Iodo-3-methyl-1H-indole
Caption: A step-by-step workflow for the safe handling of 2-Iodo-3-methyl-1H-indole.
Step-by-Step Disposal Plan
Causality: Iodinated compounds are classified as hazardous waste and require specific disposal pathways to prevent environmental toxicity and harm.[5] Improper disposal, such as via incineration in a non-specialized facility, can release iodine vapor into the environment.[6] Never mix iodinated waste with bleach, as this can generate toxic fumes.[6]
Segregation at the Source: All materials that come into direct contact with 2-Iodo-3-methyl-1H-indole (e.g., weighing paper, contaminated gloves, pipette tips, solutions) must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.
Waste Container: The waste container must be made of a chemically compatible material (e.g., borosilicate glass or HDPE), have a secure screw-top cap, and be properly labeled with the chemical name and hazard pictograms.
Aqueous Waste: If aqueous waste containing iodine is generated, it must also be collected in the halogenated waste container. It may be possible to neutralize the iodine with a reducing agent like sodium thiosulfate before disposal, but this should only be done following a validated institutional protocol.[11]
Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5][12] Do not pour any amount down the drain.
Emergency Response Plan
Emergency Response Decision Flow
Caption: A decision-making flowchart for emergency response to a spill or exposure.
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[13]
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1][13]
Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately.[13]
By integrating these expert-driven protocols and understanding the causality behind each safety measure, you can build a culture of safety and ensure the integrity of your research while handling 2-Iodo-3-methyl-1H-indole.
References
Ontario Pesticide Education Program, Protective Clothing and Personal Protective Equipment. Source: OPEP. [Link]
Centers for Disease Control and Prevention (CDC), Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: CDC/NIOSH. [Link]
New Jersey Department of Health, Hazardous Substance Fact Sheet for Iodine. Source: NJ.gov. [Link]